6-chloro-8-methyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQXIIORWCBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419922 | |
| Record name | 6-chloro-8-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92001-52-0 | |
| Record name | 6-Chloro-8-methyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92001-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-methyl-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092001520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 92001-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-8-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-8-methyl-9H-purine is a substituted purine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural scaffold is of significant interest to researchers, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 92001-52-0 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [1][2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 200 °C | [3] |
| Boiling Point | 233.2±50.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and dimethylformamide. | [4] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the cyclization of a substituted pyrimidine derivative.
Experimental Protocol: Synthesis from N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
A documented synthesis of this compound is outlined below.[5]
Materials:
-
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (1.00 eq.) in phosphorus oxychloride.
-
Reflux the reaction mixture overnight.
-
After completion of the reaction, concentrate the mixture under vacuum to remove excess phosphorus oxychloride.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuum to yield this compound as a solid.
This protocol provides a foundational method for obtaining the target compound. Further purification, such as recrystallization or column chromatography, may be necessary to achieve higher purity.
A general workflow for the synthesis of 6-chloro-8-substituted-9H-purine derivatives is depicted in the following diagram:
Caption: General workflow for synthesizing 6-chloro-8-substituted-9H-purines.
Biological Activity and Applications
Substituted purines, including this compound, are recognized for their potential as biologically active molecules. Their primary application in research is as intermediates in the synthesis of compounds targeting various enzymes, particularly kinases.
Kinase Inhibition and Anticancer Research
Derivatives of 6-chloropurine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 6-chloro-purine scaffold can be modified at various positions to enhance potency and selectivity for specific kinases. For instance, C-2, C-8, and N-9 substitutions on a 6-(3-chloroanilino)purine core have been explored to develop potent CDK2 inhibitors.[6]
The general mechanism of action for such purine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling pathways that promote cell proliferation.
The following diagram illustrates a simplified signaling pathway involving kinase inhibition:
Caption: Simplified diagram of a kinase signaling pathway and its inhibition.
Safety and Handling
This compound is classified as an acute oral toxicant and a combustible solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302 (Harmful if swallowed)[2]
-
Precautionary Statements: P264, P270, P301 + P312, P501[2]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anticancer agents. Its synthesis is well-documented, and its purine core provides a versatile scaffold for the generation of diverse chemical libraries. Further research into the biological activities of its derivatives is likely to yield new therapeutic leads. Researchers and drug development professionals should consider this compound as a key starting material for the exploration of new chemical space in the pursuit of innovative medicines.
References
- 1. CAS 92001-52-0 | this compound - Synblock [synblock.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 92001-52-0 CAS MSDS (6-CHLORO-8-METHYL-PURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 6-CHLORO-8-METHYL-PURINE CAS#: 92001-52-0 [chemicalbook.com]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-8-methyl-9H-purine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and methodologies for its characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound have been compiled from various sources. These properties are crucial for understanding the compound's behavior in biological and chemical systems, guiding its application in experimental settings, and informing the design of new molecular entities.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [1][2][3][4] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| CAS Number | 92001-52-0 | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 200 °C | [2] |
| Boiling Point | 233.2 ± 50.0 °C (Predicted) | [2] |
| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.91 ± 0.20 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the verification and expansion of physicochemical data. Below is a standard methodology for the determination of the melting point of a solid crystalline compound like this compound using the capillary method.
Melting Point Determination via Capillary Method
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat this process until the packed sample is approximately 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with the bulb adjacent to the portion of the capillary tube containing the sample.
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, repeat the determination with a fresh sample. Heat rapidly to a temperature approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide on the Solubility of 6-chloro-8-methyl-9H-purine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 6-chloro-8-methyl-9H-purine in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this guide also furnishes qualitative solubility information and data on closely related purine analogs. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate specific data for their applications.
Introduction to this compound
This compound is a substituted purine derivative. Purine analogs are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. They are integral to the structure of nucleic acids and play crucial roles in various biochemical processes. As such, substituted purines are often investigated as potential therapeutic agents, including as kinase inhibitors for cancer therapy.[1][2][3] The solubility of such compounds in organic solvents is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and the design of biological assays.
Solubility Data
Qualitative Solubility of a Related Isomer:
For the related compound, 6-chloro-9-methyl-9H-purine, it has been noted to have good solubility in common organic solvents such as methanol and ethyl acetate, while exhibiting limited water solubility.[1]
Quantitative Solubility of a Related Analog:
A quantitative value is available for the parent compound, 6-chloropurine (6-chloro-9H-purine), which lacks the methyl group at the 8-position.
| Compound | Solvent | Solubility | Temperature | Method |
| 6-chloropurine | Dimethyl sulfoxide (DMSO) | ~ 10 mg/mL | Not Specified | Not Specified |
| 6-chloropurine | Dimethylformamide (DMF) | ~ 10 mg/mL | Not Specified | Not Specified |
This data is for a related compound and should be used as an estimation. Experimental determination for this compound is highly recommended.
Experimental Protocols for Solubility Determination
To address the lack of specific data, a detailed experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method is provided below. This method is considered the "gold standard" for solubility measurements.
3.1. Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent system for a sufficient period to reach saturation. The undissolved solid is then separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
3.3. Detailed Experimental Procedure
-
Preparation of Solvent: Use high-purity organic solvents.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples at a constant speed (e.g., 150-250 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][5][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the organic solvent.
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the compound.
-
Measure the absorbance of the standard solutions to generate a calibration curve (absorbance vs. concentration).[7]
-
Dilute the filtered supernatant sample to fall within the linear range of the calibration curve and measure its absorbance.
-
Calculate the concentration of the dissolved compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the analysis of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax).[8][9][10]
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject the diluted, filtered supernatant sample and determine the peak area.
-
Calculate the concentration of the dissolved compound from the calibration curve.
-
-
3.4. Data Reporting
The solubility should be reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L or µM) at the specified temperature.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the shake-flask method to determine the solubility of this compound.
Workflow for Shake-Flask Solubility Determination.
4.2. Logical Relationship in Drug Discovery Context
The following diagram illustrates the central role of solubility in the context of drug discovery and development for a compound like this compound.
Impact of Solubility on Drug Development.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently not documented in readily accessible sources, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol for the shake-flask method offers a reliable approach to generate accurate and reproducible solubility data. Understanding the solubility of this compound is essential for its advancement as a potential therapeutic agent, impacting every stage from initial biological screening to final formulation. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific solvent systems and experimental conditions.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibna.ro [ibna.ro]
Spectral Data and Characterization of 6-chloro-8-methyl-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 6-chloro-8-methyl-9H-purine, a key intermediate in the synthesis of various biologically active purine derivatives. While specific, publicly available experimental spectra for this exact compound are not readily found in the cited literature, this document outlines the expected spectral characteristics based on data from closely related analogues and general principles of analytical chemistry. Furthermore, it details the standard experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅ClN₄
-
Molecular Weight: 168.58 g/mol
-
CAS Number: 92001-52-0
Spectral Data (Expected)
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These values are predicted based on the analysis of similar purine structures found in the literature.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.8 | Singlet | 1H | H-2 |
| ~ 2.5 - 2.7 | Singlet | 3H | C8-CH₃ |
| ~ 13.0 - 14.0 | Broad Singlet | 1H | N9-H (tautomer dependent) |
Solvent: DMSO-d₆
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-6 |
| ~ 150 - 155 | C-2 |
| ~ 145 - 150 | C-4 |
| ~ 140 - 145 | C-8 |
| ~ 125 - 130 | C-5 |
| ~ 12 - 15 | C8-CH₃ |
Solvent: DMSO-d₆
Table 3: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Expected Relative Abundance |
| 168 | [M]⁺ | High |
| 170 | [M+2]⁺ | ~33% of [M]⁺ (due to ³⁷Cl isotope) |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for purine derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule by measuring its mass-to-charge ratio.
Instrumentation:
-
A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., ESI or EI).
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI, the solution can be directly infused into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Optimize the ion source parameters (e.g., spray voltage for ESI, electron energy for EI) to maximize the signal intensity.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).
-
Use the accurate mass measurement from HRMS to determine the elemental formula of the molecule.
-
Analyze the fragmentation pattern (if any) to gain further structural information.
Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural characterization.
An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 6-chloro-8-methyl-9H-purine, a key intermediate in the development of various biologically active compounds. This document outlines two primary synthetic routes and provides a summary of its known physicochemical and spectral properties. Detailed experimental protocols are included to facilitate the reproduction of these methods in a laboratory setting.
Introduction
This compound (CAS No. 92001-52-0) is a substituted purine derivative of significant interest in medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of a chloro group at the 6-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR). The methyl group at the 8-position can influence the molecule's electronic properties and steric interactions with biological targets.
This guide serves as a comprehensive resource for researchers engaged in the synthesis and use of this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 92001-52-0 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₄ | [1][2][3] |
| Molecular Weight | 168.58 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| InChI | 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | [4] |
| InChI Key | MZYQXIIORWCBHF-UHFFFAOYSA-N | [4] |
| SMILES | Cc1nc2c(Cl)ncnc2[nH]1 | [4] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are described below.
Method 1: Cyclization of an Acylated Diaminopyrimidine
This method involves the cyclization of an N-acylated diaminopyrimidine using a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthesis of this compound via cyclization.
Materials:
-
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (1.00 eq.) in phosphorus oxychloride (excess).[5]
-
Heat the reaction mixture at reflux overnight.[5]
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess POCl₃.[5]
-
Redissolve the residue in ethyl acetate.[5]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield this compound as a yellow solid.[5]
Method 2: One-Pot Condensation of a Diaminopyrimidine and an Aldehyde
This method provides a more direct, one-pot synthesis from a diaminopyrimidine and an aldehyde, often facilitated by a catalyst. For the synthesis of the target molecule, 4,5-diamino-6-chloropyrimidine and acetaldehyde would be the key starting materials.
One-pot synthesis of this compound.
While a specific protocol for the reaction with acetaldehyde is not detailed in the searched literature, a general procedure for the synthesis of 6-chloro-8-substituted-9H-purines using this method has been reported.
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Aldehyde (in this case, acetaldehyde)
-
Catalyst (e.g., cellulose sulfuric acid)
-
Solvent (if not solvent-free)
Procedure:
-
Combine 6-chloropyrimidine-4,5-diamine, the aldehyde, and the catalyst in a reaction vessel.
-
The reaction can be carried out under solvent-free conditions or in a suitable solvent.
-
Heat the reaction mixture for a specified time until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).
-
Upon completion, the product is isolated and purified, often through recrystallization or column chromatography.
Characterization Data
The characterization of this compound is essential for confirming its identity and purity. The available spectral data is summarized below.
Infrared (IR) Spectroscopy
An infrared spectrum of solid this compound (as a KBr disc) is available from the NIST Chemistry WebBook.[6] The spectrum shows characteristic absorptions for the purine ring system.
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | N-H stretching (broad, indicating hydrogen bonding in the solid state) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (from the methyl group) |
| 1600-1400 | C=C and C=N stretching vibrations of the purine ring |
| Below 1000 | C-H out-of-plane bending and other fingerprint region vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound were not available in the searched literature. For illustrative purposes, the NMR data for the isomeric compound, 6-chloro-9-methyl-9H-purine , is provided in Table 3. It is crucial to note that the chemical shifts for this compound will differ, particularly for the methyl group and the protons and carbons of the purine ring.
Table 3: NMR Data for 6-chloro-9-methyl-9H-purine (Isomer for Comparison)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| H-2 | s | |
| H-8 | s | |
| N-CH₃ | s | |
| ¹³C NMR | ||
| C-2 | ||
| C-4 | ||
| C-5 | ||
| C-6 | ||
| C-8 | ||
| N-CH₃ |
Note: Specific chemical shift values for 6-chloro-9-methyl-9H-purine were not consistently reported across the search results and are therefore omitted to avoid presenting potentially inaccurate data. The table illustrates the expected signals.
Mass Spectrometry
Experimental mass spectrometry data for this compound was not found in the searched literature. The expected molecular ion peak [M]⁺ would have an m/z of 168, with an isotopic peak [M+2]⁺ at m/z 170 with approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.
Experimental Workflows
The general workflow for the synthesis and characterization of this compound is depicted below.
General workflow for synthesis and characterization.
Conclusion
This technical guide has detailed the synthesis and available characterization data for this compound. While a definitive synthesis protocol is available, a notable gap exists in the publicly accessible experimental NMR and mass spectrometry data for this specific compound. The provided information on its isomer, 6-chloro-9-methyl-9H-purine, can serve as a preliminary guide for characterization. Further research is warranted to fully elucidate and publish the complete spectral properties of this compound to facilitate its broader use in drug discovery and development.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-CHLORO-8-METHYL-PURINE CAS#: 92001-52-0 [chemicalbook.com]
- 6. Purine, 6-chloro-8-methyl- [webbook.nist.gov]
The Synthetic Keystone: 6-Chloro-8-methyl-9H-purine as a Scaffold for Potent BRD9 Bromodomain Inhibitors
For Immediate Release
A Deep Dive into the Synthetic Utility and Biological Significance of 6-Chloro-8-methyl-9H-purine in Drug Discovery
While not exhibiting notable intrinsic biological activity in available screenings, this compound has emerged as a critical starting material in the synthesis of potent and selective inhibitors of the BRD9 bromodomain, a protein implicated in certain cancers. This technical guide explores the role of this purine derivative as a versatile chemical scaffold, detailing the synthesis of its biologically active derivatives, their quantitative activity, and the experimental protocols employed in their evaluation.
From Inert Precursor to Potent Inhibitors
The primary significance of this compound in a biological context lies in its utility as a synthetic precursor for a series of 6-aryl-8-methyl-9H-purines. These derivatives have been investigated as inhibitors of bromodomains, which are readers of epigenetic marks and are considered promising targets for therapeutic intervention in various diseases, including cancer.
The key transformation leveraging this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the introduction of various aryl groups at the 6-position of the purine ring, leading to a diverse library of compounds for biological screening.
Quantitative Biological Activity of 6-Aryl-8-methyl-9H-purine Derivatives
The following table summarizes the in vitro activity of representative derivatives synthesized from this compound against the bromodomains of BRD9 and BRD4. The data is extracted from the study "9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain".[1]
| Compound ID | Derivative Structure | BRD9 IC50 (μM) | BRD4(1) IC50 (μM) |
| 9a | 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine | > 50 | > 50 |
| 9b | 6-(5-Fluoro-2-methoxyphenyl)-8-methyl-9H-purine | 15.3 | > 50 |
Table 1: In Vitro Inhibitory Activity of this compound Derivatives [1]
It is important to note that the parent compound, this compound, was not reported to have been tested for biological activity in these assays. The focus of the research was on the therapeutic potential of the synthesized derivatives. The optimized derivatives from the broader purine scaffold study, which includes the 8-methyl series, were found to be non-cytotoxic at concentrations up to 33 μM in HEK293 cells.[1]
Experimental Protocols
Synthesis of 6-Aryl-8-methyl-9H-purine Derivatives via Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the synthesis of 6-aryl-8-methyl-9H-purine derivatives from this compound.[1]
Materials:
-
This compound
-
Appropriate arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (degassed)
-
Water (degassed)
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stirrer, add this compound (1 equivalent), the corresponding arylboronic acid (1.25 equivalents), Pd(OAc)₂ (0.05 equivalents), TPPTS (0.25 equivalents), and Cs₂CO₃ (3 equivalents).
-
Evacuate the vial and backfill with nitrogen three times.
-
Add degassed acetonitrile and degassed water (1:2 v/v) via an airtight syringe.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 5-15 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by semipreparative reversed-phase HPLC to yield the desired 6-aryl-8-methyl-9H-purine derivative.
In Vitro Bromodomain Inhibition Assay
The inhibitory activity of the synthesized compounds against BRD9 and BRD4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the ability of a compound to disrupt the interaction between the bromodomain and a biotinylated histone H4 peptide acetylated at lysine 12.
A detailed protocol for such an assay can be found in the supporting information of the cited reference.[1]
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic scheme for the preparation of 6-aryl-8-methyl-9H-purine derivatives.
References
6-Chloro-8-methyl-9H-purine: A Versatile Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-8-methyl-9H-purine is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules. Its purine core, a fundamental component of nucleic acids, coupled with a reactive chlorine atom at the 6-position and a methyl group at the 8-position, makes it a highly valuable intermediate for the development of novel therapeutics. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, while the 8-methyl group can influence the molecule's interaction with biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the generation of potent kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| CAS Number | 92001-52-0 | [1] |
| Appearance | Solid | |
| InChI | 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | |
| SMILES | Cc1nc2c(Cl)ncnc2[nH]1 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the cyclization of a substituted pyrimidine derivative.
Experimental Protocol: One-Pot Synthesis from 4,5-Diamino-6-chloropyrimidine
This protocol describes a one-pot synthesis of 6-chloro-8-substituted-9H-purines, which can be adapted for the synthesis of the 8-methyl derivative.
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
Acetic acid (or other appropriate carboxylic acid/aldehyde)
-
Pyridine (or another suitable catalyst/solvent)
-
Reflux apparatus
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of 4,5-diamino-6-chloropyrimidine in a suitable solvent such as pyridine, add an equimolar amount of acetic acid.
-
Heat the reaction mixture to reflux for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Yields for this type of reaction are reported to be in the range of 75-90%.
Synthesis Workflow
Reactivity and Applications as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the high reactivity of the C6-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of substituents, leading to diverse libraries of purine derivatives.
Nucleophilic Substitution Reactions
The chlorine atom at the 6-position can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides.
Reaction with primary and secondary amines is a widely used strategy to synthesize 6-amino-8-methylpurine derivatives, which are often investigated for their biological activities.
General Experimental Protocol for Amination:
-
Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add an excess of the desired amine (typically 2-3 equivalents).
-
A base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture, typically at reflux, for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then subjected to standard aqueous work-up and purification by crystallization or column chromatography.
Reaction Scheme
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, provide powerful methods for the formation of carbon-carbon bonds at the C6 position of the purine ring. These reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space accessible from this compound.
General Conditions for Suzuki Coupling:
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), etc.
-
Base: K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Solvent: Toluene, DME, or aqueous solvent mixtures
-
Boronic Acid/Ester: The desired aryl or vinyl boronic acid or ester.
General Conditions for Sonogashira Coupling:
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂
-
Copper Co-catalyst: CuI
-
Base: A tertiary amine such as triethylamine or diisopropylethylamine
-
Solvent: THF, DMF
-
Alkyne: The terminal alkyne to be coupled.
Application in the Synthesis of Biologically Active Molecules
Derivatives of this compound have shown significant promise in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Purine-based compounds have been extensively explored as CDK inhibitors. The 6-substituted-8-methylpurine scaffold has been shown to be a promising pharmacophore for the development of selective CDK inhibitors.
Quantitative Data: In Vitro Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives against various human cancer cell lines. Although these compounds are not direct derivatives of this compound, they highlight the potential of the 6-substituted purine scaffold.
| Compound | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| 5 | 1.8 ± 0.1 | 2.3 ± 0.1 | 1.5 ± 0.1 |
| 6 | 2.0 ± 0.1 | 2.5 ± 0.1 | 1.8 ± 0.1 |
| 5-Fluorouracil | 4.8 ± 0.2 | 3.5 ± 0.1 | 4.1 ± 0.2 |
| Fludarabine | 3.9 ± 0.1 | 4.2 ± 0.2 | 3.7 ± 0.1 |
| Data adapted from Reference[2]. |
CDK Signaling Pathway in Cell Cycle Regulation
CDKs, in complex with their regulatory partners, cyclins, drive the progression of the cell cycle through distinct phases (G1, S, G2, M). The activity of these complexes is tightly regulated. In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Purine-based CDK inhibitors act by competing with ATP for the binding site on the CDK, thereby inhibiting its kinase activity and arresting the cell cycle.
References
Potential Therapeutic Targets of 6-Chloropurine Derivatives: A Technical Guide
Disclaimer: This technical guide focuses on the therapeutic targets of 6-chloropurine derivatives. Direct research on 6-chloro-8-methyl-9H-purine is limited in publicly available literature. Therefore, this document synthesizes findings from studies on various structurally related 6-chloropurine analogs to provide insights into the potential therapeutic applications of this class of compounds. The presented data and pathways are attributed to these analogs and should be considered as predictive for this compound derivatives.
Introduction
Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The 6-chloropurine scaffold is a versatile starting point for the synthesis of a diverse range of derivatives with significant biological activity. Substitutions at the C2, C8, and N9 positions of the purine ring have yielded compounds with potent inhibitory effects on various cellular targets. This guide provides an in-depth overview of the key therapeutic targets of 6-chloropurine derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers and drug development professionals.
Key Therapeutic Targets
Research into 6-chloropurine derivatives has predominantly highlighted their potential as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Several substituted 6-chloropurine derivatives have been identified as potent inhibitors of CDKs, suggesting their potential as anti-cancer agents that can induce cell cycle arrest.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are implicated in the development and progression of various solid tumors. Novel 9-heterocyclyl substituted 9H-purine derivatives have been designed as inhibitors of mutant forms of EGFR, offering a strategy to overcome drug resistance in cancer therapy.[1]
Bcr-Abl Kinase
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML. 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of this oncogenic kinase.
Bruton's Tyrosine Kinase (BTK) and FMS-like Tyrosine Kinase 3 (FLT3)
BTK and FLT3 are other important kinases involved in the signaling pathways of hematopoietic cells. Their dysregulation is associated with certain types of leukemia and lymphoma. Multi-targeted 2,6,9-trisubstituted purine derivatives have shown inhibitory activity against these kinases, indicating their potential for the treatment of hematological malignancies.
Quantitative Data on 6-Chloropurine Derivatives
The following table summarizes the inhibitory activities of various 6-chloropurine derivatives against their respective targets and cancer cell lines. Due to the diverse nature of the substitutions, a general description of the derivative is provided along with its reported IC50 value.
| Derivative Class | Target | IC50 (µM) | Cell Line | IC50 (µM) |
| 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | CDK2 | 0.3 | - | - |
| 2,6,9-trisubstituted purine derivative (4f) | Bcr-Abl | 0.070 | - | - |
| 2,6,9-trisubstituted purine derivative (5j) | BTK | 0.41 | - | - |
| 2,6,9-trisubstituted purine derivative (5b) | FLT3-ITD | 0.38 | - | - |
| 9-heterocyclyl substituted 9H-purine (D9) | EGFRL858R/T790M/C797S | 0.018 | HCC827 | 0.00088 |
| 9-heterocyclyl substituted 9H-purine (D9) | - | - | H1975 | 0.20 |
| 2-methyl-6-chloropurine derivative (PU1-1) | - | - | AGS | 3.6 (average) |
| 2-methyl-6-chloropurine derivative (PU1-1) | - | - | SNU1197 | 3.6 (average) |
| 2-methyl-6-chloropurine derivative (PU1-1) | - | - | PANC1 | 3.6 (average) |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are generalized methodologies for key assays used in the characterization of 6-chloropurine derivatives.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA), the target kinase enzyme, and a specific peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-chloropurine derivatives and a vehicle control. Incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 6-chloropurine derivatives and a general workflow for their experimental evaluation.
References
The 6-Chloro-8-Methyl-9H-Purine Core: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-8-methyl-9H-purine core is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its strategic substitution with a chlorine atom at the 6-position renders it highly susceptible to nucleophilic displacement, providing a convenient handle for the introduction of various functional groups. The presence of a methyl group at the 8-position further modulates the electronic properties and steric environment of the purine ring, influencing its reactivity and the biological activity of its derivatives. This technical guide provides an in-depth exploration of the reactivity of the this compound core, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and drug development.
Synthesis of the this compound Core
The primary route to the this compound core involves the cyclization of a 4,5-diaminopyrimidine precursor. A common and efficient method is the one-pot condensation of 4,5-diamino-6-chloropyrimidine with an acetaldehyde equivalent or acetic acid derivative. Catalysts such as cellulose sulfuric acid have been reported to promote this reaction, offering advantages like high yields and short reaction times.
Caption: General synthesis of the this compound core.
Experimental Protocol: Synthesis of 6-Chloro-8-substituted-9H-purines (General Procedure)
This protocol describes a general method for the synthesis of 6-chloro-8-substituted-9H-purines via the condensation of 6-chloropyrimidine-4,5-diamine and various aldehydes, which can be adapted for the synthesis of the 8-methyl derivative using acetaldehyde or a suitable equivalent.[1]
Materials:
-
6-Chloropyrimidine-4,5-diamine
-
Aldehyde (e.g., acetaldehyde)
-
Cellulose sulfuric acid (catalyst)
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of 6-chloropyrimidine-4,5-diamine (1 mmol), the aldehyde (1.2 mmol), and a catalytic amount of cellulose sulfuric acid in a suitable solvent is prepared.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 6-chloro-8-substituted-9H-purine.
Reactivity of the this compound Core
The reactivity of the this compound core is dominated by the electrophilic nature of the purine ring, particularly at the C6 position, and the acidity of the N9-proton.
Nucleophilic Aromatic Substitution at the C6-Position
The chlorine atom at the C6 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Caption: Nucleophilic substitution at the C6 position.
Table 1: Nucleophilic Substitution Reactions at C6 of 6-Chloropurine Analogues
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Phenylpiperazine | EtOH, Et3N, reflux, 6h | 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purine | 95 | [2] |
| 1-(p-Tolyl)piperazine | EtOH, Et3N, reflux, 6h | 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine | 94 | [2] |
| 1-(4-Methoxyphenyl)piperazine | EtOH, Et3N, reflux, 6h | 9-Cyclopentyl-6-(4-(4-methoxyphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine | 91 | [2] |
Note: The data presented is for a 6-chloro-8-aryl-9-cyclopentylpurine derivative, which serves as a close structural analogue to the this compound core.
Experimental Protocol: General Procedure for Amination at the C6-Position
The following is a general protocol for the reaction of a 6-chloropurine derivative with an amine, which can be adapted for the this compound core.[2]
Materials:
-
This compound
-
Amine (e.g., substituted piperazine)
-
Triethylamine (Et3N)
-
Absolute Ethanol (EtOH)
Procedure:
-
To a solution of the this compound (1 equivalent) in absolute ethanol, add the desired amine (1 equivalent) and triethylamine (3 equivalents).
-
The resulting solution is heated to reflux (approximately 80-90 °C) for a specified period (e.g., 6 hours).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the 6-amino-8-methyl-9H-purine derivative.
N9-Alkylation
The proton at the N9 position of the imidazole ring is acidic and can be readily removed by a base, allowing for subsequent alkylation. This reaction is crucial for introducing various side chains that can modulate the pharmacological properties of the molecule. Regioselectivity between N7 and N9 alkylation can be an issue, but N9-alkylation is generally favored.
Caption: Workflow for the N9-alkylation of the purine core.
Table 2: N9-Alkylation of 6-Chloropurine Analogues
| Purine Substrate | Alkylating Agent | Base/Conditions | Product | N9/N7 Ratio | Reference |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl4, ACN, 80 °C, 5h | 9-(tert-Butyl)-6-chloro-9H-purine | Predominantly N9 | |
| 2-Amino-6-chloropurine | Benzyl bromide | TBAF, THF, rt, 10 min | 2-Amino-9-benzyl-6-chloropurine | High N9 selectivity | |
| 6-chloro-2-(trifluoromethyl)-9H-purine | Benzyl halide | K2CO3, DMF | 9-Benzyl-6-chloro-2-(trifluoromethyl)-9H-purine | - |
Note: The data presented is for various 6-chloropurine analogues, illustrating the general conditions and outcomes of N9-alkylation reactions.
Experimental Protocol: General Procedure for N9-Alkylation
This protocol provides a general method for the N9-alkylation of purines and can be adapted for the this compound core.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for a short period to allow for the formation of the purine anion.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried over a drying agent, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the N9-alkylated purine.
Applications in Medicinal Chemistry
Derivatives of the this compound core are of significant interest in drug discovery, particularly as inhibitors of protein kinases. The purine scaffold mimics the adenine core of ATP, allowing these compounds to bind to the ATP-binding site of kinases and modulate their activity. Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Role of 6-chloro-8-methyl-9H-purine in the Synthesis of Kinase Inhibitor Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective cancer therapeutics has positioned protein kinases as critical targets for drug discovery. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the purine scaffold has emerged as a privileged structure in this endeavor, owing to its inherent ability to mimic the adenine core of ATP and interact with the kinase hinge region. Among the various purine building blocks, 6-chloro-8-methyl-9H-purine stands out as a versatile and strategic starting material for the synthesis of diverse kinase inhibitor libraries. Its reactive chlorine at the C6 position allows for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the ATP-binding site and the optimization of inhibitor potency and selectivity. This technical guide provides an in-depth overview of the properties of this compound and its application in the synthesis of kinase inhibitor libraries, complete with experimental protocols, quantitative data, and pathway visualizations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is paramount for successful library synthesis. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 168.58 g/mol | --INVALID-LINK-- |
| CAS Number | 92001-52-0 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | Cc1nc2c(Cl)ncnc2[nH]1 | --INVALID-LINK-- |
| InChI | 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | --INVALID-LINK-- |
| InChI Key | MZYQXIIORWCBHF-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of a Kinase Inhibitor Library: Experimental Protocols
The synthesis of a kinase inhibitor library from this compound typically involves two key transformations: a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the C6 position and a subsequent N9-alkylation or arylation to further explore the chemical space. The following protocols are adapted from established methods for similar purine scaffolds and provide a robust starting point for library development.
General Synthetic Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-8-methyl-9H-purine intermediate.
Detailed Experimental Protocol: N9-Alkylation
This protocol describes the alkylation of the N9 position of the 6-aryl-8-methyl-9H-purine intermediate.
Materials:
-
6-Aryl-8-methyl-9H-purine intermediate (1.0 equiv)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask containing the 6-aryl-8-methyl-9H-purine intermediate and potassium carbonate, add anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Target Kinase Signaling Pathway: PI3K/Akt/mTOR
Many purine-based inhibitors have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2] Understanding this pathway is essential for interpreting the biological activity of the synthesized inhibitor library.
Kinase Inhibitory Activity of Structurally Related Purine Derivatives
While specific inhibitory data for derivatives of this compound are not extensively published, the inhibitory activities of structurally related purine analogs provide valuable insights into the potential of this scaffold. The following table summarizes the IC₅₀ values of several purine derivatives against various kinases.
| Compound Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| 6-(3-chloroanilino)-9-isopropylpurine derivative | CDK2 | 0.3 | [3] |
| 2,6,9-trisubstituted purine derivative | Bcr-Abl | 0.008 | [4] |
| 2,6,9-trisubstituted purine derivative | FLT3-ITD | 0.002 | [4] |
| 4-methylbenzamide with 2,6-dichloropurine | K562 cell line | 2.27 | [5] |
| 4-methylbenzamide with 2,6-dichloropurine | HL-60 cell line | 1.42 | [5] |
| 6,8,9-trisubstituted purine derivative | Huh7 cell line | 14.2 | [6] |
| Saccharomonosporine A analog | PIM-1 | 0.37 | [7] |
| Saccharomonosporine A analog | PIM-2 | 0.41 | [7] |
| Saccharomonosporine A analog | PIM-3 | 0.30 | [7] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitor libraries. Its favorable chemical properties, particularly the reactive C6-chloro group, allow for the straightforward introduction of molecular diversity through robust and well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling. The resulting purine-based compounds have demonstrated significant potential to inhibit key cancer-related kinases, including those in the critical PI3K/Akt/mTOR and EGFR signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in the discovery of next-generation kinase inhibitors. The continued exploration of the chemical space around this purine core holds great promise for the development of novel and effective cancer therapies.
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Analogs of 6-Chloro-8-methyl-9H-purine
This technical guide provides a comprehensive overview of the structural analogs of 6-chloro-8-methyl-9H-purine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the synthesis, biological activities, and structure-activity relationships (SAR) of these purine derivatives.
Core Structure and Chemical Properties
This compound is a substituted purine with the chemical formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol .[1] The core structure consists of a pyrimidine ring fused to an imidazole ring, with a chloro group at the 6-position, a methyl group at the 8-position, and a hydrogen atom at the 9-position of the purine ring system. The presence of the chloro group at the 6-position makes it a versatile intermediate for the synthesis of a wide range of derivatives through nucleophilic substitution reactions.
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound can be approached through various synthetic strategies. A common method involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine with different aldehydes, a reaction that can be efficiently catalyzed by agents like cellulose sulfuric acid.[2] This approach is noted for its high yields, reduced reaction times, and operational simplicity, making it an environmentally friendly option.[2]
General Synthetic Workflow
Caption: General synthetic scheme for 6-chloro-8-substituted-9H-purines.
Structural Modifications and Biological Activities
The purine scaffold allows for structural modifications at several positions, primarily at the C6, C8, and N9 positions, leading to a diverse range of biological activities.
Modifications at the C6-Position
The chlorine atom at the C6 position is a good leaving group, facilitating nucleophilic substitution with various amines, thiols, and alcohols. This has been a key strategy in developing purine derivatives with a wide array of pharmacological effects.
For instance, substitution with different amines has led to the synthesis of 9-cinnamyl-9H-purine derivatives.[3] Structure-activity relationship (SAR) studies on these compounds have indicated that a hydrophobic and electron-withdrawing chlorine atom at the 6-position can enhance biological activities.[3]
Modifications at the C8-Position
The C8-position can be substituted with various aryl or alkyl groups. For example, the synthesis of 6,8,9-trisubstituted purine analogues with a phenyl group at the C-8 position has been explored for developing anticancer agents.[4]
Modifications at the N9-Position
Alkylation and arylation at the N9-position have been widely investigated to modulate the physicochemical and biological properties of purine analogs. For example, the introduction of a cinnamyl group at the N9-position has been shown to yield compounds with anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[3]
Biological Applications
Structural analogs of this compound have shown potential in various therapeutic areas.
Anticancer Activity
Several studies have focused on the development of purine derivatives as anticancer agents. A series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were synthesized and evaluated for their cytotoxic activity against human liver, colon, and breast cancer cells.[4] Notably, some of these compounds exhibited significant cytotoxic activity, even surpassing clinically used drugs like 5-Fluorouracil and Fludarabine in efficacy.[4]
Anti-inflammatory Activity
9-Cinnamyl-9H-purine derivatives have been identified as novel inhibitors of the TLR4/MyD88/NF-κB signaling pathway, suggesting their potential as anti-inflammatory agents.[3] SAR studies revealed that substitutions at the C2 and C6 positions of the purine ring, as well as on the phenyl ring of the cinnamyl group, significantly influence their inhibitory activity on nitric oxide production.[3]
Antifungal Activity
Derivatives of 6-substituted purines have been synthesized from 2-amino-6-chloropurine and screened for their antifungal activities against various fungal species, including Bacillus subtilis, Aspergillus niger, and Candida tropicalis.[5][6] Several of these compounds demonstrated promising antifungal properties.[5][6]
Quantitative Data Summary
| Compound Class | Biological Activity | Target Cell Lines/Organisms | Key Findings | Reference |
| 6,8,9-Trisubstituted Purines | Cytotoxic | Huh7, HCT116, MCF7 | Compounds 5 and 6 showed notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. | [4] |
| 9-Cinnamyl-9H-purines | Anti-inflammatory | - | Hydrophobic and electron-withdrawing groups at C6 increase activity. Fluorine and chlorine at C2 improve potency. | [3] |
| 6-Substituted Purines | Antifungal | Bacillus subtilis, Aspergillus niger, Candida tropicalis | Several derivatives showed good activity against the tested fungal strains. | [5][6] |
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-8-substituted-9H-purines
A mixture of 6-chloropyrimidine-4,5-diamine (1 mmol), an appropriate aldehyde (1 mmol), and a catalytic amount of cellulose sulfuric acid is heated under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and washed with water. The solid product is then filtered, dried, and recrystallized from ethanol to afford the pure 6-chloro-8-substituted-9H-purine derivative.[2]
General Procedure for the Synthesis of 6,8,9-Trisubstituted Purine Analogs
The synthesis involves a multi-step process starting from 4,6-dichloro-5-nitropyrimidine.[4] The key steps include the reaction with an amine to introduce the N9-substituent, followed by reduction of the nitro group, and subsequent cyclization with an aldehyde to form the 8-substituted purine ring. The final step involves the nucleophilic aromatic substitution at the C6 position with a substituted piperazine.[4]
Antifungal Activity Screening (Disc Diffusion Method)
The synthesized compounds are dissolved in a suitable solvent (e.g., 1% NaOH solution) to a concentration of 1 mg/mL.[6] Fungal strains are grown on an appropriate culture medium. Sterile filter paper discs are impregnated with the test compound solutions and placed on the agar plates inoculated with the fungal culture. The plates are incubated, and the diameter of the inhibition zone around each disc is measured to determine the antifungal activity. Fluconazole is typically used as a standard reference.[6]
Signaling Pathway Inhibition
The anti-inflammatory effects of certain 9-cinnamyl-9H-purine derivatives are attributed to their ability to inhibit the TLR4/MyD88/NF-κB signaling pathway.
References
- 1. CAS 92001-52-0 | this compound - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
In-Depth Technical Guide on the Safety and Handling of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on currently available data, which is limited for this specific compound. All laboratory work should be conducted in accordance with institutional safety policies and a comprehensive, substance-specific risk assessment.
Introduction
6-chloro-8-methyl-9H-purine (CAS No. 92001-52-0) is a substituted purine derivative utilized in medicinal chemistry and drug discovery as a synthetic building block. As with any laboratory chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of personnel and the integrity of research. This guide provides a consolidated overview of the known safety information, handling protocols, and emergency procedures for this compound.
Hazard Identification and Classification
The primary known hazard associated with this compound is acute oral toxicity. It is classified as a combustible solid. Due to the limited availability of detailed toxicological studies for this specific isomer, a cautious approach assuming potential for skin and eye irritation is recommended based on the GHS classification for similar chlorinated heterocyclic compounds.
GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Combustible Solids | Not Classified |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for proper storage and handling.
| Property | Value |
| CAS Number | 92001-52-0[1] |
| Molecular Formula | C₆H₅ClN₄[1] |
| Molecular Weight | 168.58 g/mol [1] |
| Appearance | Solid[2] |
| Flash Point | Not applicable |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust, a certified chemical fume hood is required.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following are minimum requirements:
| PPE Type | Specification |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not typically required if handled in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from strong oxidizing agents and incompatible materials.[4][5] As a combustible solid, it should be kept away from sources of ignition.[3][5]
Experimental Protocols: Safe Handling of Potent Solid Compounds
As no specific experimental protocols for the safety assessment of this compound are available, a general protocol for the safe handling of potent solid compounds in a laboratory setting is provided.
Objective: To outline a standard operating procedure for the safe weighing and dissolution of potent solid compounds, such as this compound, to minimize exposure.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vials with caps
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified in Section 4.2)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required personal protective equipment.
-
Assemble all necessary materials within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel (paper or boat).
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the appropriate vial.
-
Add the calculated volume of solvent to the vial.
-
Securely cap the vial.
-
Mix the contents using a vortex mixer or sonicator until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing vessel and any contaminated materials in the appropriate solid hazardous waste container.
-
Clean the spatula and work surface with an appropriate solvent and wipe. Dispose of the wipe in the solid hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. [6][7] Rinse mouth. Do not induce vomiting unless instructed to do so by medical personnel. |
| Skin Contact | Remove contaminated clothing.[8] Rinse skin immediately with plenty of water for 15-20 minutes.[8] |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |
| Inhalation | Move person to fresh air.[6] If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |
Spill Response
For a minor spill, trained personnel wearing appropriate PPE can clean it up. For a major spill, evacuate the area and contact the institutional emergency response team.
Minor Spill Cleanup:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and wipe, disposing of the wipe in the hazardous waste container.
-
Wash hands thoroughly after cleanup.
Visualizations
Caption: A generalized workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill or exposure incident.
References
- 1. CAS 92001-52-0 | this compound - Synblock [synblock.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. purdue.edu [purdue.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. Poisoning | Emergency Management | Oregon State University [emergency.oregonstate.edu]
- 7. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-8-methyl-9H-purine is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the purine ring system, further activated by the chloro substituent at the C6 position, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functional groups at this position, leading to the generation of libraries of substituted purines for drug discovery and chemical biology applications.
The resulting 6-substituted-8-methyl-9H-purine derivatives have shown significant potential as modulators of various cellular signaling pathways. Notably, they have been investigated as inhibitors of protein kinases, such as Src family kinases, Death-Associated Protein Kinase 1 (DAPK-1), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in diseases like cancer.[1][2] This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride at the C6 position of the purine ring by a nucleophile.
References
Application Note and Protocol for the Amination of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-aminopurine (adenine) scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The synthesis of substituted 6-aminopurines frequently involves the amination of a 6-chloropurine precursor. This document provides a detailed protocol for the amination of 6-chloro-8-methyl-9H-purine, a key intermediate for various therapeutic agents. The protocols described herein are based on established methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering versatile options for researchers.
Reaction Overview
The conversion of this compound to its 6-amino derivatives can be achieved through two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of the chloride at the C6 position by an amine. The reaction is typically facilitated by a base and can be accelerated using thermal or microwave heating.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1] This method is particularly useful for less reactive amines or when milder reaction conditions are required.[2][3]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating
This protocol describes a standard method for the amination of 6-chloropurines using conventional heating.
Materials:
-
This compound
-
Amine of interest (e.g., primary or secondary aliphatic or aromatic amine)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., n-Butanol (BuOH), Ethanol (EtOH), or N,N-Dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., n-BuOH), add the amine of interest (1.1 - 5.0 eq).[4]
-
Add a base such as DIPEA (1.1 eq) to the mixture.[4]
-
Heat the reaction mixture to a temperature between 75 °C and 120 °C and stir for 16-24 hours.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-amino-8-methyl-9H-purine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Microwave irradiation can significantly reduce reaction times for the SNAr amination.[4]
Materials:
-
This compound
-
Amine of interest (1.1 eq)
-
DIPEA (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the amine of interest (1.1 eq), and DIPEA (1.1 eq) in anhydrous ethanol.[4]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed method is suitable for a broader range of amines, including those that are less nucleophilic.[1][2]
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol % BINAP).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene).
-
Add this compound (1.0 eq), the amine of interest (1.2 eq), and the base (e.g., 1.4 eq NaOt-Bu).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the amination of analogous 6-chloropurines. These values can serve as a starting point for optimizing the amination of this compound.
| Method | Amine (eq) | Base (eq) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| SNAr (Conventional) | 1.1 | DIPEA (1.1) | BuOH | 75 | 16 h | Varies | [4] |
| SNAr (Conventional) | 5.0 | - | EtOH | 75 | 16 h | Varies | [4] |
| SNAr (Microwave) | 1.1 | DIPEA (1.1) | EtOH | 120 | 10 min | Varies | [4] |
| Buchwald-Hartwig | 1.2 | NaOt-Bu (1.4) | Toluene | 100 | 2-24 h | High | [1][2] |
Note: Yields are highly dependent on the specific amine used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amination of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki-Miyaura coupling of 6-chloro-8-methyl-9H-purine with various arylboronic acids. The purine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse aryl substituents at the 6-position is crucial for the development of novel therapeutic agents.
The presence of the 8-methyl group and the N9-proton on the purine ring are key considerations for optimizing reaction conditions. The protocols outlined below are based on established methods for similar 6-chloropurine derivatives and have been adapted to address the specific characteristics of this compound.
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Optimized Reaction Conditions
Successful Suzuki-Miyaura coupling of 6-chloropurines is highly dependent on the electronic nature of the coupling partners, the choice of catalyst, base, and solvent. Two primary sets of conditions have been found to be effective for substrates similar to this compound and can be adapted accordingly.
Method A is recommended for electron-rich arylboronic acids, while Method B is generally more suitable for electron-poor arylboronic acids.
| Parameter | Method A (Anhydrous) | Method B (Aqueous) |
| Substrate | This compound | This compound |
| Arylboronic Acid | 1.5 equivalents | 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (2.5-5 mol%) | Pd(PPh₃)₄ (2.5-5 mol%) |
| Base | Anhydrous K₂CO₃ (1.25 equivalents) | Aqueous K₂CO₃ (2 M solution) |
| Solvent | Toluene | 1,2-Dimethoxyethane (DME) / Water |
| Temperature | 100 °C | 85 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
Note: The N9-proton of this compound can react with the base. While Suzuki couplings on N9-unprotected 6-chloropurines have been successfully performed in aqueous media, for anhydrous conditions (Method A), the use of a slight excess of base may be beneficial. Alternatively, protection of the N9 position (e.g., with a benzyl or tetrahydropyranyl group) can be considered to improve solubility and prevent side reactions, though this adds extra steps to the synthetic route.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.
Method A: Anhydrous Conditions for Electron-Rich Arylboronic Acids
Materials:
-
This compound
-
Electron-rich arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), anhydrous K₂CO₃ (1.25 mmol), and Pd(PPh₃)₄ (0.025-0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding methanol (5 mL).
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aryl-8-methyl-9H-purine.
Method B: Aqueous Conditions for Electron-Poor Arylboronic Acids
Materials:
-
This compound
-
Electron-poor arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous potassium carbonate (K₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.025-0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add DME (10 mL) followed by 2 M aqueous K₂CO₃ solution (2.5 mL).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aryl-8-methyl-9H-purine.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling provides a versatile and powerful method for the synthesis of novel 6-aryl-8-methyl-9H-purine derivatives. The choice between anhydrous and aqueous conditions should be guided by the electronic properties of the arylboronic acid. Careful control of the reaction atmosphere and the use of an appropriate palladium catalyst and base are critical for achieving high yields and purity. The protocols provided herein serve as a robust starting point for the exploration of new chemical space around the 8-methylpurine scaffold, which is of significant interest in the field of drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloro-8-methyl-9H-purine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of 6-aryl-8-methyl-9H-purine derivatives, which are of significant interest in drug discovery.
The Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][2] For the coupling of chloropurines, which are generally less reactive than their bromo or iodo counterparts, the careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.
General Considerations for Suzuki-Miyaura Coupling of 6-chloropurines
Successful Suzuki-Miyaura coupling of 6-chloropurines hinges on several key factors:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of 6-chloropurines.[3] Other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with suitable phosphine ligands can also be employed.
-
Ligand: For less reactive chloroarenes, the use of electron-rich and bulky phosphine ligands can enhance the catalytic activity. While PPh₃ (in the form of Pd(PPh₃)₄) is often sufficient, other ligands from the Buchwald or Hartwig families can be screened for optimization.
-
Base: An appropriate base is essential for the activation of the boronic acid to facilitate transmetalation.[2] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used with good success.[3]
-
Solvent: The choice of solvent depends on the specific substrates and reaction temperature. Anhydrous, deoxygenated solvents are typically preferred to prevent catalyst deactivation. Common solvent systems include toluene, 1,4-dioxane, or a mixture of an organic solvent with water.[3]
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of 6-chloropurines and can be applied to the coupling of this compound.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous and deoxygenated
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium carbonate (2.0-2.5 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add anhydrous, deoxygenated toluene via syringe to the reaction mixture.
-
Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.).
-
Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-8-methyl-9H-purine.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 9-benzyl-6-chloropurine, with various arylboronic acids using Pd(PPh₃)₄ as the catalyst.[3] These results can serve as a benchmark for the expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 96 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 6 | 85 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | DME/H₂O | 85 | 12 | 66 |
| 6 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 8 | 78 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Synthesis of 6-amino-8-methyl-9H-purine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-amino-8-methyl-9H-purine, also known as 8-methyladenine, is a modified purine base of significant interest in medicinal chemistry and chemical biology. As an analog of adenine, its incorporation into oligonucleotides can influence nucleic acid structure and recognition, making it a valuable tool for probing DNA and RNA functions. Furthermore, substituted purine scaffolds are central to the development of a wide range of therapeutic agents, including inhibitors for kinases and other enzymes. The synthesis of 8-methyladenine from 6-chloro-8-methyl-9H-purine is a key transformation, proceeding via a nucleophilic aromatic substitution pathway. This document provides detailed protocols for this synthesis, along with relevant data and procedural workflows.
Chemical Reaction and Mechanism
The synthesis involves the nucleophilic displacement of the chlorine atom at the C6 position of the purine ring by an amino group. This reaction is typically carried out using a source of ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures in a sealed reaction vessel. The electron-withdrawing nature of the purine ring system facilitates the attack of the nucleophile (ammonia) on the electron-deficient C6 carbon.
Caption: Chemical transformation of this compound to 6-amino-8-methyl-9H-purine.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the synthesis, purification, and characterization of the target compound.
1. Materials and Reagents:
-
This compound
-
Ammonium hydroxide (28-30% aqueous solution) or saturated methanolic/ethanolic ammonia
-
Methanol or Ethanol
-
Deionized water
-
Activated charcoal
-
Celatom® or filter aid
-
Standard laboratory glassware
-
High-pressure reaction vessel or sealed tube
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for analytical characterization (NMR, MS, IR)
2. Synthesis Procedure:
-
In a high-pressure reaction vessel, combine this compound (1.0 eq) with a solution of aqueous ammonium hydroxide or alcoholic ammonia (e.g., 20-30 mL per gram of starting material).
-
Seal the vessel securely.
-
Place the vessel in an oil bath or heating mantle and heat to 130-150 °C with vigorous stirring.
-
Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if feasible (a sample can be taken after cooling down the vessel).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully unseal the vessel in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
3. Purification Protocol (Recrystallization):
-
Dissolve the crude solid residue obtained from the synthesis in a minimum amount of boiling deionized water.
-
If the solution is colored, add a small amount of activated charcoal and boil for an additional 5-10 minutes.
-
While hot, filter the solution through a pad of Celatom® or a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath (0-4 °C) for at least 1 hour to facilitate complete crystallization.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified product under vacuum to a constant weight.
4. Characterization:
The identity and purity of the final product, 6-amino-8-methyl-9H-purine, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Mass Spectrometry (MS): Determine the molecular weight. Expected [M+H]⁺: ~150.07.
-
¹H NMR: Confirm the proton chemical shifts and integration.
-
¹³C NMR: Confirm the carbon chemical shifts.[1]
Quantitative Data Summary
The efficiency of the amination of 6-chloropurines is dependent on the specific substrate, ammonia source, temperature, and reaction time. The following table summarizes typical conditions and reported yields for analogous reactions, providing a baseline for optimization.
| Starting Material | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-9-cyclopentylpurine | Cyclopentylamine/MeOH | 125 | 6 | 89 | [2] |
| 6-chloropurine | Hydrazine hydrate/EtOH | Reflux | 2-4 | High | [3] |
| 2,6-dichloropurine | KNH₂ / liq. NH₃ | - | - | - | [4] |
| 6-chloropurine | NaH, 2-chlorotetrahydrofuran / DMF | 0 to RT | 12-24 | - | [5] |
Workflow and Process Visualization
The overall process from starting material to the final, characterized product can be visualized as a clear workflow.
Caption: Experimental workflow for the synthesis of 6-amino-8-methyl-9H-purine.
Safety Precautions
-
Pressure Hazard: The reaction is performed at high temperatures in a sealed vessel, which generates significant pressure. Use a vessel rated for the expected temperature and pressure and operate behind a blast shield.
-
Corrosive and Volatile Reagents: Handle ammonium hydroxide and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Heating: Use a properly configured heating mantle or oil bath with temperature control to avoid overheating.
References
- 1. dspace.unitus.it [dspace.unitus.it]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the C6 Position of 8-Methylpurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical modification of the C6 position of the 8-methylpurine scaffold. This purine derivative is a crucial building block in medicinal chemistry, and functionalization at the C6 position allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following sections detail established methodologies for introducing various functionalities, including amino, aryl, vinyl, alkynyl, and thio groups.
Introduction to C6 Functionalization of 8-Methylpurine
The 8-methylpurine core is a significant heterocyclic scaffold in the design of bioactive molecules. Modification at the C6 position is a key strategy for modulating the biological activity of these compounds. The primary precursor for such modifications is 8-methyl-6-chloropurine, which is susceptible to nucleophilic aromatic substitution and serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions. This document outlines protocols for several key transformations, providing researchers with the necessary information to synthesize a diverse library of 6-substituted 8-methylpurine analogs.
Key Synthetic Strategies
The functionalization of the C6 position of 8-methylpurine can be broadly categorized into two main approaches:
-
Nucleophilic Aromatic Substitution (S
NAr): This method is effective for the introduction of heteroatom nucleophiles, such as amines, alkoxides, and thiols, by displacing the chloro group at the C6 position. -
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl substituents.
Below are detailed protocols for these transformations.
Protocol 1: C6-Amination via Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol describes the rapid and efficient synthesis of 6-amino-8-methylpurine derivatives from 8-methyl-6-chloropurine using microwave irradiation.[1][2][3]
Experimental Workflow:
Caption: Workflow for C6-Amination.
Materials:
-
8-Methyl-6-chloropurine
-
Desired primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Ethanol (anhydrous)
-
Microwave reactor tube
-
CEM single-mode microwave reactor (or equivalent)
Procedure:
-
In a sealed microwave tube, combine 8-methyl-6-chloropurine (1.0 eq), the desired amine (1.1 eq), and DIPEA (1.1 eq) in anhydrous ethanol (to achieve a concentration of ~0.08 M for the limiting reagent).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes with a maximum power of 150 W.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate/methanol) to yield the desired 6-amino-8-methylpurine derivative.
Quantitative Data:
| Amine Nucleophile | Reaction Time (Microwave) | Yield (%) | Reference |
| Various primary and secondary amines | 10 min | 72 - 91 | [1][4][5] |
Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 6-aryl-8-methylpurine derivatives from 8-methyl-6-chloropurine and an appropriate arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling.
Materials:
-
8-Methyl-6-chloropurine
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (1.25 eq)
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
To an argon-purged flask, add 8-methyl-6-chloropurine (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (1.25 eq), and Pd(PPh₃)₄ (0.025-0.05 eq).
-
Add anhydrous toluene via syringe.
-
Stir the mixture under argon at 100 °C until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a chloroform/methanol gradient) to obtain the 6-aryl-8-methylpurine product.
Quantitative Data:
| Arylboronic Acid | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Phenylboronic acid | 2.5 | Varies | ~77 | [6] |
| Various arylboronic acids | 2.5 - 5 | Varies | 53 - 96 | [7] |
Protocol 3: C6-Vinylation via Stille Cross-Coupling
This protocol describes the synthesis of 6-vinyl-8-methylpurine derivatives from an 8-methyl-6-halopurine (iodide is preferred for higher reactivity) and an organostannane reagent.[8][9][10][11]
Catalytic Cycle:
Caption: Stille Coupling Cycle.
Materials:
-
8-Methyl-6-iodopurine (or 8-methyl-6-chloropurine)
-
Vinyltributylstannane (1.15 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under argon, add 8-methyl-6-iodopurine (1.0 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
-
Add anhydrous, degassed DMF to make a 0.1 M solution.
-
Purge the flask with argon for 10 minutes.
-
Add the vinyltributylstannane (1.15 eq) via syringe.
-
Heat the solution to 40-80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it into an aqueous solution of ammonia.
-
Extract the product with an organic solvent (e.g., hexane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to afford the 6-vinyl-8-methylpurine.
Quantitative Data:
| Halide | Organostannane | Catalyst | Yield (%) | Reference |
| Aryl/Vinyl Iodide/Bromide | Vinyltributylstannane | Pd(PPh₃)₄/LiCl | Varies | [8] |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM/CuI | 87 | [3] |
Protocol 4: C6-Alkynylation via Sonogashira Cross-Coupling
This protocol outlines the synthesis of 6-alkynyl-8-methylpurine derivatives from an 8-methyl-6-halopurine and a terminal alkyne.[12][13]
Experimental Setup:
Caption: Sonogashira Coupling Workflow.
Materials:
-
8-Methyl-6-iodopurine
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF, DMF, or a mixture)
-
Argon or nitrogen atmosphere
Procedure:
-
To a flask under an inert atmosphere, add 8-methyl-6-iodopurine (1.0 eq), the palladium catalyst, and CuI.
-
Dissolve the solids in the chosen solvent.
-
Add the base and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| Aryl/Vinyl Iodide/Bromide | Phenylacetylene | Pd/Cu | 50-60 | [14] |
| 8-Bromopurine nucleosides | Various alkynes | Pd(OAc)₂/TXPTS/CuI | Varies | [15] |
Protocol 5: C6-Thiolation
This protocol provides a method for the synthesis of 6-thio-8-methylpurine derivatives from 8-methyl-6-chloropurine. A plausible route involves the reaction with a sulfur nucleophile. For the synthesis of 6-(methylthio)-8-methylpurine, sodium thiomethoxide can be used.
Reaction Overview:
Caption: C6-Thiolation Reaction.
Materials:
-
8-Methyl-6-chloropurine
-
Sodium thiomethoxide (NaSMe) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 8-methyl-6-chloropurine (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-(methylthio)-8-methylpurine.
Quantitative Data:
| Sulfur Nucleophile | Product | Yield (%) | Reference |
| Sodium thiomethoxide | 6-(Methylthio)purine | High (expected) | Based on similar reactions[16] |
| Hydrogen sulfide/Methyl mercaptan (on nucleoside) | 6-Thioguanosine/6-(Methylthio)guanosine | Not specified | [17] |
Summary of C6-Functionalization Reactions
| Functionalization | Method | Key Reagents | Typical Yields (%) | Notes |
| Amination | Microwave S | Amine, DIPEA, Ethanol | 72 - 91 | Rapid and efficient method.[1][4][5] |
| Arylation | Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 53 - 96 | Tolerant of many functional groups.[6][7] |
| Vinylation | Stille Coupling | Vinyltributylstannane, Pd catalyst, CuI, LiCl | Moderate to High | Organotin reagents are toxic. |
| Alkynylation | Sonogashira | Terminal alkyne, Pd catalyst, CuI, Amine base | 50 - 60 (for model systems) | Mild reaction conditions.[14][15] |
| Thiolation | S | Sodium thiomethoxide, DMF | High (expected) | Straightforward nucleophilic substitution.[16] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-(Methylthio)purine | CAS#:50-66-8 | Chemsrc [chemsrc.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Alkoxy-8-Methyl-9H-Purines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 6-alkoxy-8-methyl-9H-purines, a class of compounds with potential applications in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of a key intermediate, 6-chloro-8-methyl-9H-purine, followed by a nucleophilic aromatic substitution to introduce various alkoxy groups at the C6 position.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of the target compounds.
Step 1: Synthesis of this compound
This protocol is adapted from a one-pot condensation method for the synthesis of 6-chloro-8-substituted-9H-purine derivatives[1]. This procedure utilizes a reaction between 6-chloropyrimidine-4,5-diamine and an appropriate aldehyde to form the purine ring system.
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Cellulose sulfuric acid (or another suitable acid catalyst)[1]
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyrimidine-4,5-diamine (1 equivalent) in ethanol.
-
Add cellulose sulfuric acid as a catalyst[1].
-
To this mixture, add acetaldehyde (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Step 2: Synthesis of 6-Alkoxy-8-Methyl-9H-Purines
This protocol for the alkoxylation of the this compound intermediate is based on established methods for the synthesis of 6-alkoxypurines from 6-chloropurines[2][3]. The reaction involves a nucleophilic substitution of the chlorine atom by an alkoxide.
Materials:
-
This compound
-
Various alcohols (e.g., methanol, ethanol, propanol, etc.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1 equivalent) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkoxy-8-methyl-9H-purine.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 6-alkoxypurine derivatives based on analogous preparations. The actual yields for 6-alkoxy-8-methyl-9H-purines may vary and should be determined experimentally.
| Entry | Alcohol | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Cyclohexylmethanol | NaH | THF | 4 h | 75 | [2] |
| 2 | Methanol | NaOMe | Methanol | 10 h | 99 | [4] |
| 3 | Ethanol | NaOEt | Ethanol | - | - | |
| 4 | Isopropanol | NaOiPr | Isopropanol | - | - | |
| 5 | n-Butanol | NaOnBu | n-Butanol | - | - |
Note: The reaction conditions and yields presented are based on similar purine scaffolds and should be considered as a starting point for optimization for the synthesis of 6-alkoxy-8-methyl-9H-purines.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis process for 6-alkoxy-8-methyl-9H-purines.
Caption: Synthetic route for 6-alkoxy-8-methyl-9H-purines.
References
Application Notes and Protocols for the Synthesis of CDK Inhibitors from 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for the development of novel anticancer therapeutics. Purine analogs have emerged as a promising class of CDK inhibitors due to their structural similarity to the endogenous ligand ATP. This document provides detailed application notes and protocols for the synthesis of potent and selective CDK inhibitors using 6-chloro-8-methyl-9H-purine as a versatile starting material. The methodologies described herein focus on key chemical transformations, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, to generate a diverse library of 8-methyl-purine-based CDK inhibitors.
Overview of Synthetic Strategies
The synthetic approach leverages the reactivity of the C6-chloro substituent of the purine ring, which is susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functionalities at this position, a key determinant for CDK inhibitory activity and selectivity. The presence of the methyl group at the C8 position is anticipated to influence the binding affinity and selectivity profile of the final compounds.
Data Presentation
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative purine-based CDK inhibitors against a panel of cyclin-dependent kinases. Note: Data for inhibitors directly derived from this compound is limited in the public domain. The presented data is for structurally related purine analogs to provide a general understanding of the potential efficacy.
| Compound ID | R Group (at C6) | CDK1/CycB (IC50, µM) | CDK2/CycE (IC50, µM) | CDK4/CycD1 (IC50, µM) | CDK5/p25 (IC50, µM) | CDK7/CycH (IC50, µM) | CDK9/CycT (IC50, µM) | Reference |
| Roscovitine | (R)-(1-Ethyl-2-hydroxyethyl)amino | 0.65 | 0.7 | >100 | 0.2 | 4.5 | 0.6 | [1] |
| NU6102 | 2-(4'-Sulfamoylanilino) | 0.25 | 0.005 | >100 | - | 4.4 | 1.1 | [2] |
| Compound 4h | 3-Chloroanilino (with C2 and N9 substitutions) | - | 0.3 | >50 | - | - | - | [1] |
| AT7519 | Varies | 0.19 | 0.044 | 0.067 | 0.018 | - | <0.01 | [3] |
| Dinaciclib | Varies | 0.003 | 0.001 | - | 0.001 | - | 0.004 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-substituted-8-methyl-9H-purin-6-amine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the displacement of the 6-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent: n-Butanol or Ethanol
-
Base (optional): Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2-1.5 eq).
-
Add n-butanol or ethanol as the solvent (sufficient to dissolve the starting materials upon heating).
-
If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base such as Et3N or DIPEA (1.5 eq).
-
Purge the flask with an inert gas.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the desired N-substituted-8-methyl-9H-purin-6-amine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-Aryl-8-methyl-9H-purine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the 6-chloro group with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene/Water or 1,4-Dioxane/Water mixture
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst [Pd(PPh₃)₄, 0.05-0.1 eq].
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired 6-aryl-8-methyl-9H-purine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
CDK Signaling Pathway and Inhibition
Caption: Overview of the CDK4/6 and CDK2 signaling pathway in cell cycle progression and the points of inhibition by purine-based inhibitors.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of CDK inhibitors starting from this compound.
References
- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Developing Antiviral Agents from 6-chloro-8-methyl-9H-purine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antiviral agents derived from the versatile scaffold, 6-chloro-8-methyl-9H-purine. This purine analog serves as a critical starting material for the synthesis of a diverse library of compounds with potential therapeutic applications against a range of viral pathogens. The protocols outlined below cover the chemical synthesis, in vitro antiviral screening, and mechanistic studies relevant to this class of compounds.
Introduction
Purine analogs are a cornerstone of antiviral chemotherapy, with many clinically approved drugs mimicking the natural building blocks of nucleic acids to disrupt viral replication. The this compound scaffold offers a reactive "handle" at the 6-position, allowing for nucleophilic substitution to introduce a variety of functional groups. This, combined with potential modifications at other positions of the purine ring, enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Research has indicated that derivatives of 6-chloropurine exhibit promising activity against various viruses, including rhinoviruses and coronaviruses.[1]
Synthesis of 6-chloro-8-substituted-9H-purine Derivatives
The synthesis of 6-chloro-8-substituted-9H-purine derivatives is a key step in developing a library of potential antiviral agents. A common and effective method involves the condensation of a substituted pyrimidine with an appropriate reagent to form the fused imidazole ring of the purine.
Protocol: One-Pot Synthesis of 6-chloro-8-substituted-9H-purine Derivatives
This protocol describes a one-pot synthesis method adapted from established procedures for similar compounds.[2][3]
Materials:
-
6-chloropyrimidine-4,5-diamine
-
Various aldehydes (e.g., acetaldehyde for 8-methyl substitution)
-
Cellulose sulfuric acid (catalyst)
-
Ethanol (solvent)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyrimidine-4,5-diamine (1 equivalent) in ethanol.
-
Add the desired aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of cellulose sulfuric acid to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 6-chloro-8-substituted-9H-purine derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microwave-assisted synthesis of novel 6,8-disubstituted purine derivatives, starting from 6-chloro-8-methyl-9H-purine. The resulting compounds have potential applications in drug discovery, particularly as inhibitors of protein kinases and heat shock proteins, which are crucial targets in oncology and other therapeutic areas.
Introduction
This compound is a key building block for the synthesis of a diverse range of purine derivatives. The introduction of substituents at the C6 position via nucleophilic aromatic substitution or cross-coupling reactions allows for the exploration of chemical space and the development of potent and selective modulators of biological targets. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[1] This document outlines protocols for the microwave-assisted amination and Suzuki-Miyaura coupling of this compound.
Key Applications of Synthesized Compounds
Derivatives of the 6,8-disubstituted purine scaffold have shown significant activity as inhibitors of several key proteins involved in cell signaling and proliferation. Two prominent targets are Cyclin-Dependent Kinases (CDKs) and Heat Shock Protein 90 (Hsp90).
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Purine analogs have been instrumental in the design of potent CDK inhibitors.[3] 6,8-disubstituted purines can be designed to target the ATP-binding site of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of client proteins, many of which are oncoproteins.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways critical for cancer cell survival and proliferation.[4] Purine-based scaffolds have been successfully developed as potent Hsp90 inhibitors.[5]
Experimental Protocols
The following protocols are adapted from established microwave-assisted procedures for similar 6-chloropurine derivatives and are expected to be effective for this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Amination of this compound
This protocol describes the nucleophilic aromatic substitution of the chloro group at the C6 position with a primary amine.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Amination.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Ethanol (or other suitable high-boiling solvent)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Sealed microwave reaction vials
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired primary amine (1.2 mmol), and DIPEA (1.5 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 6-amino-8-methyl-9H-purine derivative.
Quantitative Data (Adapted from similar 6-chloropurines):
| Amine | Temperature (°C) | Time (min) | Yield (%) |
| Cyclohexylamine | 120 | 10 | 72-83 |
| Aniline | 120 | 10 | 75-85 |
| Benzylamine | 120 | 10 | 70-80 |
| Morpholine | 120 | 10 | 78-88 |
Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A purine scaffold Hsp90 inhibitor destabilizes Bcl6 and has specific anti-tumor activity in Bcl6 dependent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Substituted 8-Methylpurines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the large-scale synthesis of a diverse range of 6-substituted 8-methylpurines. The protocols outlined below are designed for scalability and are based on established, robust chemical transformations. The key strategy involves the synthesis of a versatile 6-chloro-8-methylpurine intermediate, which is then functionalized via palladium-catalyzed cross-coupling reactions.
Introduction
Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The 6-substituted 8-methylpurine scaffold, in particular, is a key pharmacophore in numerous developmental drug candidates. The ability to synthesize a diverse library of these compounds on a large scale is crucial for thorough structure-activity relationship (SAR) studies, preclinical, and clinical development. These protocols provide a comprehensive guide for the multi-gram to kilogram-scale production of these valuable compounds.
Overall Synthetic Strategy
The synthesis of 6-substituted 8-methylpurines is approached in a two-stage process. The first stage is the efficient, large-scale synthesis of the key intermediate, 6-chloro-8-methyl-9H-purine. The second stage involves the diversification of this intermediate through well-established and scalable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Caption: Overall workflow for the synthesis of 6-substituted 8-methylpurines.
Stage 1: Large-Scale Synthesis of this compound
The key to a successful large-scale campaign is a robust and high-yielding synthesis of the central intermediate, this compound. The following three-step protocol is optimized for scalability.
Experimental Protocols
Step 1.1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This procedure is adapted from a known scalable synthesis of the pyrimidine core.[1]
-
Materials: Guanidine nitrate, ethyl cyanoacetate, sodium ethoxide, ethanol, water, acetic acid.
-
Procedure:
-
To a stirred solution of sodium ethoxide (prepared from sodium in ethanol) in a suitable reactor, add ethyl cyanoacetate and guanidine nitrate at room temperature.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and adjust the pH to approximately 5.0 with acetic acid to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry under vacuum to yield 2,4-diamino-6-hydroxypyrimidine.
-
Step 1.2: Synthesis of 4,5-Diamino-6-hydroxypyrimidine
-
Materials: 2,4-Diamino-6-hydroxypyrimidine, sodium nitrite, water, acetic acid, sodium dithionite.
-
Procedure:
-
Suspend 2,4-diamino-6-hydroxypyrimidine in water.
-
Add a solution of sodium nitrite in water, followed by the dropwise addition of glacial acetic acid while maintaining the temperature below 20 °C.
-
Stir the resulting mixture for 1-2 hours to form the 5-nitroso intermediate.
-
Add sodium dithionite portion-wise to the suspension to reduce the nitroso group.
-
Heat the mixture to 60-70 °C until the reaction is complete.
-
Cool the mixture, filter the product, wash with water, and dry to obtain 4,5-diamino-6-hydroxypyrimidine.
-
Step 1.3: Synthesis of this compound
This two-step, one-pot procedure involves chlorination followed by cyclization.
-
Materials: 4,5-Diamino-6-hydroxypyrimidine, phosphorus oxychloride (POCl₃), triethyl orthoacetate, hydrochloric acid.
-
Procedure:
-
Carefully add 4,5-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride at 0-5 °C.
-
Slowly heat the mixture to reflux and maintain for 3-4 hours to effect chlorination.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate 4,5-diamino-6-chloropyrimidine.
-
Filter, wash with water, and dry the intermediate.
-
Suspend the crude 4,5-diamino-6-chloropyrimidine in a suitable solvent (e.g., 2-methoxyethanol) and add triethyl orthoacetate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).[2]
-
Heat the mixture to reflux for 12-18 hours.
-
Concentrate the mixture in vacuo and purify by recrystallization or column chromatography to yield this compound.
-
Stage 2: Diversification via Cross-Coupling Reactions
The this compound is a versatile handle for introducing a wide variety of substituents at the 6-position using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for 6-Aryl/Heteroaryl-8-methylpurines
The Suzuki-Miyaura coupling is a powerful and scalable method for the formation of C-C bonds between the purine core and various aryl or heteroaryl boronic acids or esters.[3][4]
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Materials: this compound, aryl/heteroaryl boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., toluene, 1,4-dioxane, DME, with or without water).
-
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| R-Group (from R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenyl | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 80-90 |
| 3-Fluorophenyl | PdCl₂(dppf) | K₃PO₄ | DME | 85 | 16 | 75-85 |
| 2-Thienyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |
| 4-Pyridyl | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 60-75 |
Yields are estimated based on similar transformations on related purine scaffolds and may require optimization for specific substrates.
Buchwald-Hartwig Amination for 6-Amino-8-methylpurines
The Buchwald-Hartwig amination is a highly efficient method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the purine ring.[5][6]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Experimental Protocol:
-
Materials: this compound, primary or secondary amine, palladium precatalyst (e.g., G3-XPhos, G3-RuPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos), strong non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS), anhydrous solvent (e.g., toluene, THF, t-butanol).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reactor with the palladium precatalyst, ligand (if necessary), and base.
-
Add a degassed solution of this compound and the amine (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Heat the reaction mixture at 60-110 °C until complete consumption of the starting material (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data for Buchwald-Hartwig Amination:
| Amine (R₁R₂NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | G3-XPhos | NaOtBu | Toluene | 100 | 8 | 80-95 |
| Morpholine | G3-RuPhos | LHMDS | THF | 80 | 12 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / XPhos | KOtBu | t-Butanol | 90 | 10 | 75-90 |
| Piperidine | G3-XPhos | NaOtBu | Toluene | 100 | 6 | 90-98 |
| n-Butylamine | G3-RuPhos | LHMDS | THF | 80 | 16 | 70-85 |
Yields are estimated based on similar transformations and are highly dependent on the specific amine and reaction conditions. Optimization is recommended for each substrate.
Conclusion
The protocols described herein provide a robust and scalable platform for the synthesis of a wide variety of 6-substituted 8-methylpurines. The successful large-scale synthesis of the key this compound intermediate allows for extensive diversification through well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are amenable to the production of large quantities of material, making them highly suitable for applications in drug discovery and development. Careful optimization of reaction conditions for each specific substrate is recommended to achieve maximum yields and purity.
References
Application Notes and Protocols for the Chromatographic Purification of 6-chloro-8-methyl-9H-purine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-chloro-8-methyl-9H-purine from reaction mixtures using various chromatographic techniques. The methodologies described herein are compiled from established practices for the purification of purine derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its effective purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. Chromatographic methods offer a powerful means to isolate the target compound from unreacted starting materials, byproducts, and other impurities. This document outlines protocols for Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
General Workflow for Purification
The purification process for this compound typically follows a logical sequence of chromatographic techniques to achieve high purity. The general workflow is illustrated below.
Caption: General workflow for the purification of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
TLC is an essential technique for the rapid analysis of reaction progress and for selecting an appropriate solvent system for column chromatography.
Experimental Protocol
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the dissolved sample onto the TLC plate baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
Recommended Mobile Phases
A range of solvent systems can be tested to achieve optimal separation. The polarity can be adjusted by varying the ratio of the solvents.
| Mobile Phase System | Typical Ratio (v/v) | Observations |
| Ethyl Acetate / Hexane | 1:1 to 3:1 | Good for separating less polar impurities. |
| Dichloromethane / Methanol | 98:2 to 90:10 | Effective for a wide range of purine derivatives.[1] |
| Chloroform / Acetone | 8:2 to 6:4 | Alternative non-protic system. |
Table 1: Recommended TLC Mobile Phases for this compound.
Flash Column Chromatography for Bulk Purification
Flash column chromatography is the primary method for purifying gram-scale quantities of the crude reaction product. The choice of stationary and mobile phases is guided by the initial TLC analysis.
Experimental Protocol
-
Column Packing: Select a column of appropriate size and pack it with silica gel (230-400 mesh) using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column bed.
-
Elution: Begin elution with the selected mobile phase, maintaining a constant flow rate. A gradient elution may be employed by gradually increasing the polarity of the mobile phase to improve separation.
-
Fraction Collection: Collect fractions of a suitable volume and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Typical Purification Parameters
The following table provides typical parameters for the flash chromatographic purification of a substituted purine.[2]
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 2% to 10% Methanol in Dichloromethane[1] |
| Column Dimensions | 40 mm x 200 mm (for 1-5 g of crude product) |
| Flow Rate | 20-40 mL/min |
| Fraction Size | 20 mL |
| Typical Yield | 60-80% |
| Purity Achieved | 90-95% |
Table 2: Typical Parameters for Flash Column Chromatography.
Caption: Workflow for Flash Column Chromatography.
High-Performance Liquid Chromatography (HPLC) for High-Purity Analysis and Purification
Reverse-phase HPLC (RP-HPLC) is an excellent technique for achieving high purity (>98%) of this compound, particularly for analytical purposes or for purifying smaller quantities.[3]
Analytical HPLC Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a C18 column with a UV detector set to the appropriate wavelength (typically around 254 nm for purines).
-
Method: Inject the sample and run a gradient elution as detailed in the table below.
Preparative HPLC Protocol
The analytical method can be scaled up for preparative purification. The column size, flow rate, and injection volume will need to be adjusted accordingly.
HPLC Parameters
The following table summarizes typical analytical and preparative HPLC parameters for the purification of substituted purines.[3]
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Typical Retention Time | 8-15 min | 10-20 min |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Table 3: Typical HPLC Parameters for Purification of Substituted Purine Analogs.[3]
Caption: Logical flow for HPLC purification of this compound.
Conclusion
The successful purification of this compound can be achieved through a systematic application of chromatographic techniques. The protocols provided in this document serve as a detailed guide for researchers to develop and optimize their purification strategies, ensuring high-purity material for subsequent applications in research and drug development. It is recommended to perform small-scale trials to optimize the chromatographic conditions for each specific reaction mixture.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Chloropurines
This guide provides troubleshooting advice, optimized protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-chloropurines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 6-chloropurine is not working at all. What are the most common causes of complete reaction failure?
A1: Complete reaction failure with 6-chloropurines, which are challenging substrates, typically points to a critical issue with the catalyst system, reaction conditions, or reagents.[1][2] The primary bottleneck is the high bond strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[2]
Key areas to investigate include:
-
Inactive Catalyst System: The active Palladium(0) species may not have formed or has been deactivated. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1] For these less reactive chlorides, highly active, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition.[1][2][3]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon, Nitrogen) or freeze-pump-thaw cycles.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[2][4] For 6-chloropurines, potassium carbonate (K₂CO₃) has been shown to be effective, whereas bases like Na₂CO₃, Cs₂CO₃, and NaOMe failed in specific instances.[5] However, for other aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1][6] The choice can be highly substrate-dependent.
-
Insufficient Temperature: Aryl chlorides require higher temperatures than their bromide or iodide counterparts to react.[1] Temperatures in the range of 80-110 °C are typically necessary.[1][5]
Q2: I'm getting a very low yield and see multiple spots on my TLC plate. What are the likely side reactions?
A2: Low yields are often a result of incomplete conversion or competing side reactions. Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing it with a hydrogen atom.[2] This consumes the boronic acid, preventing it from participating in the cross-coupling. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2][4]
-
Homocoupling: This side reaction results in the formation of biaryl products from two molecules of the boronic acid (Ar'-Ar') or two molecules of the halide (Ar-Ar). It is often promoted by the presence of oxygen or can be catalyzed by palladium.[2]
-
Dehalogenation: The starting 6-chloropurine is converted to the corresponding purine (Ar-H). This can occur if a hydride source is present in the reaction mixture.[4]
Q3: How do I choose the optimal conditions for coupling my specific 6-chloropurine derivative?
A3: Optimization studies have shown that the choice of catalyst, base, and solvent is critical and can depend on the electronic properties of the coupling partner.[5]
-
For electron-rich arylboronic acids, anhydrous conditions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as the base, and toluene as the solvent at 100 °C have proven effective.[5][7]
-
For electron-deficient arylboronic acids or alkenylboronic acids, aqueous conditions are often superior. A system using Pd(PPh₃)₄, K₂CO₃, and a DME-H₂O solvent mixture at 85 °C is a good starting point.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Inactive Catalyst/Ligand: The C-Cl bond is difficult to activate.[2] | • Switch to a more active catalyst system. Use bulky, electron-rich ligands like SPhos or XPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1]• Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| 2. Insufficient Temperature: Reaction is too slow at lower temperatures. | • Increase the reaction temperature to 80-110 °C.[1]• Consider using microwave irradiation to shorten reaction times and improve yields. | |
| 3. Ineffective Base: The base may be too weak, insoluble, or inappropriate for the specific substrate.[2][5] | • Screen different bases. While K₂CO₃ is reported as effective for 6-chloropurines[5], stronger bases like K₃PO₄ or Cs₂CO₃ are standards for difficult couplings.[1][6]• Ensure the base is finely ground to maximize surface area. For anhydrous reactions with K₃PO₄, a controlled, small amount of water may be beneficial.[1][8] | |
| 4. Oxygen Deactivation: The Pd(0) catalyst has been oxidized and deactivated.[1] | • Ensure all solvents are rigorously degassed before use.• Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1] | |
| Multiple Side Products | 1. Protodeboronation: Boronic acid is being consumed before it can couple.[2] | • Use anhydrous solvents.• Use boronic acid pinacol esters, which are more stable.[4]• Use a less nucleophilic base. |
| 2. Homocoupling: Unwanted coupling of starting materials.[2] | • Ensure the system is free of oxygen.• Use a stoichiometric amount or slight excess (1.1-1.5 equivalents) of the boronic acid. | |
| Difficulty with Purification | 1. Residual Palladium: The final product is contaminated with palladium. | • After aqueous work-up, filter the organic layer through a pad of Celite.• Consider using silica gel chromatography for purification.[5][9] |
| 2. Co-eluting Impurities: Byproducts are difficult to separate from the desired product. | • For purine compounds, purification can be achieved with silica gel using solvent systems like hexane/ethyl acetate for non-polar derivatives or dichloromethane/methanol for polar ones.[9]• Reversed-phase (C18) chromatography is also an effective alternative, often with a modifier like TFA or formic acid.[9] |
Data Presentation: Key Reaction Parameters
Table 1: Catalyst & Ligand Selection for Coupling with Aryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | (Is a complex) | 2.5 - 5 | A good starting point, reported as superior for 6-chloropurines in specific cases.[5] May be insufficient for more challenging substrates.[2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | 1 - 5 | Highly effective for heteroaryl chlorides due to steric bulk and electron-rich nature.[1][10] Promotes the difficult oxidative addition step. |
| PdCl₂(dppf) | (Is a complex) | 2 - 5 | A common, robust pre-catalyst that is relatively air-stable. May require higher temperatures to be effective.[1][11] |
| Pd(OAc)₂ | (None - "Ligandless") | 1 - 3 | Can be effective in aqueous media, but success is highly substrate-dependent. Often requires phase-transfer agents.[12] |
Table 2: Base and Solvent Systems for 6-Chloropurines
| Boronic Acid Type | Recommended Base | Recommended Solvent | Temperature (°C) | Notes |
| Electron-Rich Aryl | K₂CO₃ (1.25 eq) | Toluene (anhydrous) | 100 | This system was found to be highly efficient for these specific couplings.[5] |
| Electron-Poor Aryl | K₂CO₃ (1.25 eq) | DME / H₂O | 85 | The presence of water is beneficial for electron-deficient partners.[5][7] |
| Alkenyl | K₂CO₃ (1.25 eq) | DME / H₂O | 85 | Aqueous conditions are also preferred for alkenylboronic acids.[5] |
| General Aryl Chlorides | K₃PO₄ or Cs₂CO₃ (2-3 eq) | Dioxane / H₂O or Toluene | 80 - 110 | Stronger bases are often required for less reactive aryl chlorides.[1][13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Chloropurines
This protocol is a generalized procedure based on established methods.[5]
Materials:
-
6-Chloropurine derivative (1.0 eq)
-
Aryl- or vinylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, 1.25-2.0 eq)
-
Degassed Solvent (e.g., Toluene or DME/H₂O)
-
Reaction vessel (e.g., round-bottom flask or pressure tube) equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a stir bar, add the 6-chloropurine derivative, the boronic acid, and the base.[1]
-
Inert Atmosphere: Seal the vessel and purge it with an inert gas. This is typically done by evacuating the vessel and backfilling with Argon or Nitrogen, repeating this cycle three times.[1]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[1][5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 85-100 °C) until the starting material is consumed.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, it may be filtered through Celite to remove the catalyst.[5] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by silica gel column chromatography to afford the desired product.[5][9]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Setup Workflow
Caption: A standard workflow for setting up a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scispace.com [scispace.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 6-Chloropurine Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloropurine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis and Purity of Starting Material
Question: What is a reliable method for synthesizing 6-chloropurine?
Answer: A common and effective method for synthesizing 6-chloropurine is by reacting hypoxanthine with phosphoryl chloride in the presence of a tertiary amine catalyst, such as N,N-dimethylaniline.[1][2][3][4] The reaction is typically heated, and after completion, the excess phosphoryl chloride is removed. The product can then be precipitated by the addition of ice water and adjustment of the pH.[2]
Question: My 6-chloropurine starting material has low purity. How can I purify it?
Answer: Purification of crude 6-chloropurine can be achieved through recrystallization, often from hot water.[5] Another method involves dissolving the crude product in a suitable solvent and then precipitating it, for instance, by adding it to a mixture of toluene and isopropanol.[5] For more challenging purifications, flash chromatography on silica gel may be employed.
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) with an amine and getting a low yield. What are the common issues?
Answer: Low yields in SNAr reactions with 6-chloropurine can be due to several factors:
-
Insufficiently reactive nucleophile: The reactivity of the nucleophile is crucial. Stronger nucleophiles will react more readily.
-
Reaction conditions: Temperature and reaction time are critical. Microwave-assisted reactions can often improve yields and reduce reaction times significantly.[6]
-
Solvent choice: The choice of solvent can greatly influence the reaction rate and outcome. Polar aprotic solvents like DMF or DMSO are often used.
-
Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction.[6]
Question: I am observing the formation of hypoxanthine as a side product in my SNAr reaction. What is causing this?
Answer: The formation of hypoxanthine is likely due to the hydrolysis of the 6-chloro group. 6-Chloropurine is susceptible to hydrolysis, especially under basic or aqueous conditions.[7] To minimize this side reaction, ensure that your reaction is carried out under anhydrous conditions and that the base used is non-nucleophilic and does not introduce water.
III. N-Alkylation Reactions
Question: When I try to alkylate 6-chloropurine, I get a mixture of N7 and N9 isomers. How can I control the regioselectivity?
Answer: The formation of N7 and N9 isomers is a very common issue in the alkylation of purines.[8][9][10] The thermodynamically more stable N9 isomer is often the major product, but the ratio can be influenced by several factors:[9]
-
Steric Hindrance: Introducing a bulky substituent at the C6 position can shield the N7 position and favor N9 alkylation.[8][10]
-
Reaction Conditions: The choice of base, solvent, and temperature can affect the N7/N9 ratio. For instance, using sodium hydride in DMF is a common method.[8][10]
-
Protecting Groups: While not a direct control of alkylation, using a protecting group on one of the nitrogens before substitution at another position is a common strategy in purine chemistry.
Question: How can I separate the N7 and N9 isomers?
Answer: Separation of N7 and N9 isomers can be challenging but is often achievable using column chromatography on silica gel.[9] The difference in polarity between the two isomers is usually sufficient for separation. Characterization to confirm the identity of each isomer can be done using NMR spectroscopy, particularly by observing the chemical shift of the C5 carbon, which is typically more shielded (lower ppm value) in the N7 isomer compared to the N9 isomer.[9]
IV. Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with 6-chloropurine, but the reaction is not proceeding well. What are the key parameters to consider?
Answer: For a successful Suzuki-Miyaura coupling with 6-chloropurine derivatives, the following are critical:[11][12]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. A common system is Pd(PPh₃)₄.[11]
-
Base: An appropriate base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is often effective.[11]
-
Solvent: The reaction can be sensitive to the solvent. While anhydrous conditions are often used, aqueous conditions in solvents like DME may be necessary for less reactive boronic acids.[11]
-
Temperature: The reaction often requires heating, typically around 85-100 °C.[11]
Experimental Protocols
Protocol 1: Amination of 6-Chloropurine Derivative via Microwave Irradiation
This protocol is adapted from a procedure for the amination of a 6-chloropurine acyclic nucleoside analogue.[6]
Materials:
-
6-Chloropurine derivative
-
Amine of choice
-
Diisopropylethylamine (DIPEA)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the 6-chloropurine derivative (1 equivalent), the desired amine (1.1 equivalents), and DIPEA (1.1 equivalents).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C with a power of 150 W.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash chromatography.
Workflow Diagram:
References
- 1. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 2. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 3. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 4. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 5. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
preventing N7 vs N9 isomerization in purine alkylation
Welcome to the technical support center for purine alkylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to achieve regioselective N7 or N9 alkylation of purines.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N7 vs. N9 alkylation in purines a significant challenge?
A1: Direct alkylation of purines often results in a mixture of N7 and N9 isomers because both nitrogen atoms are nucleophilic. The thermodynamically more stable N9 regioisomer is typically the major product, while the N7 isomer is often a minor byproduct.[1] Achieving high regioselectivity for one isomer over the other is crucial for the synthesis of specific biologically active compounds, as the position of the alkyl group significantly influences the molecule's properties and biological activity.
Q2: What are the primary factors that influence the N7/N9 selectivity in purine alkylation?
A2: The regioselectivity of purine alkylation is influenced by several factors, including:
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the isomer ratio.[2][3] Kinetically controlled conditions may favor one isomer, while thermodynamically controlled conditions favor the other.[1][2]
-
Nature of the Alkylating Agent: The structure of the alkyl halide (primary, secondary, or tertiary) plays a crucial role. For instance, tertiary alkyl halides can be used to achieve selective N7 alkylation under specific conditions.[1][2]
-
Substituents on the Purine Ring: The presence of certain substituents on the purine ring can direct the alkylation to a specific nitrogen. Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring N9 alkylation.[3][4][5]
-
Catalysts and Reagents: The use of specific catalysts, such as SnCl4, or reagents like tetrabutylammonium fluoride (TBAF), can dramatically influence the regioselectivity.[1][2][6]
Q3: How can I favor the formation of the N9-alkylated purine?
A3: To selectively obtain the N9-alkylated product, you can employ several strategies:
-
TBAF-Assisted Alkylation: Using tetrabutylammonium fluoride (TBAF) is a rapid and efficient method that often provides high yields and excellent regioselectivity for the N9 isomer under mild conditions.[6][7]
-
Steric Shielding: Introducing a bulky substituent at the C6 position of the purine can physically block the N7 position, directing the alkylating agent to the N9 position.[3][4][5][8]
-
Microwave-Assisted Synthesis: Optimizing the reaction with specific bases, like tetrabutylammonium hydroxide, under microwave irradiation can enhance N9 selectivity and reduce reaction times.[3][9][10]
Q4: What methods are available for achieving selective N7 alkylation?
A4: While thermodynamically less favored, selective N7 alkylation can be achieved through:
-
Kinetic Control with Silylated Purines: A method involving the reaction of N-trimethylsilylated purines with a tertiary alkyl halide in the presence of a Lewis acid like SnCl4 under kinetically controlled conditions can yield the N7 isomer.[1][2][11]
-
Use of Grignard Reagents: In some cases, the use of Grignard reagents for alkylation has been shown to favor the formation of the N7 isomer.[1]
-
Multi-step Synthesis via N9-Protection: A more complex but unambiguous method involves protecting the N9 position, followed by reduction of the purine ring, regioselective alkylation at N7, and subsequent deprotection and reoxidation.[1]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of N7 and N9 isomers, with the N9 isomer predominating. How can I increase the yield of the N7 isomer?
This is a common issue as the N9 isomer is often the thermodynamically more stable product.[1] To favor the N7 isomer, consider the following troubleshooting steps:
-
Switch to Kinetically Controlled Conditions:
-
Employ a Different Alkylation Protocol:
-
Action: If you are using a standard alkylation with a base, consider switching to the silylation method. This involves reacting an N-trimethylsilylated purine with a tertiary alkyl halide and a Lewis acid catalyst (e.g., SnCl4).[1][2][11]
-
Rationale: This method is specifically designed for the direct regioselective N7-tert-alkylation of C6-substituted purines under kinetic control.[1][2]
-
-
Consider the Alkylating Agent:
Issue 2: I am trying to synthesize the N9-alkylated purine, but I am getting a significant amount of the N7 isomer.
To enhance the selectivity for the N9 position, you can try the following:
-
Utilize the TBAF Method:
-
Action: Employ tetrabutylammonium fluoride (TBAF) as a reagent. The reaction is typically fast (often complete within 10-20 minutes at room temperature) and highly selective for N9.[6][7]
-
Rationale: TBAF is thought to act as a base to deprotonate the purine, while the tetrabutylammonium cation may activate the alkyl halide, accelerating the reaction towards the N9 position.[6]
-
-
Introduce Steric Hindrance:
-
Optimize Reaction Conditions for Thermodynamic Control:
-
Action: Increase the reaction temperature and/or prolong the reaction time.
-
Rationale: Since the N9 isomer is generally the more thermodynamically stable product, allowing the reaction to reach equilibrium should increase its proportion in the final product mixture.[2]
-
Data Presentation
Table 1: Comparison of N9/N7 Selectivity in Purine Alkylation with Different C6-Substituents
| C6-Substituent | Alkylating Agent | Conditions | N9/N7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloro | Ethyl iodide | NaH, DMF | Exclusive N9 | [4][8] |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl) | Ethyl iodide | NaH, DMF | ~5:1 | [4][8] |
Table 2: Reaction Conditions and Outcomes for Selective Purine Alkylation Methods
| Method | Target Isomer | Key Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| TBAF-Assisted | N9 | TBAF, Alkyl halide | THF or DMF | Room Temperature | 10-20 minutes | High | [6][7] |
| Silylation | N7 | N-trimethylsilylated purine, tert-Alkyl halide, SnCl4 | DCE or ACN | 0°C to rt | Varies | Moderate to Good | [1][2] |
Experimental Protocols
Protocol 1: TBAF-Assisted N9-Alkylation of Purines[6]
This protocol describes a general procedure for the rapid and selective N9-alkylation of purines using tetrabutylammonium fluoride.
Materials:
-
Purine derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 eq)
-
Alkyl halide (2.0 eq)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the purine derivative in anhydrous THF at room temperature.
-
To the stirred solution, add the TBAF solution.
-
Add the alkyl halide to the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes for unhindered substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography using an appropriate eluent system.
-
Collect the fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified N9-alkylated purine.
-
Characterize the product using standard analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Regioselective N7-tert-Alkylation of 6-Substituted Purines[1][2]
This protocol outlines a method for the kinetically controlled N7-alkylation of purines using a silylation approach.
Materials:
-
6-substituted purine (e.g., 6-chloropurine)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., 1,2-dichloroethane - DCE or acetonitrile - ACN)
-
tert-Alkyl halide (e.g., tert-butyl bromide)
-
Lewis acid (e.g., SnCl4)
Procedure:
-
Silylation: In a flame-dried flask under an inert atmosphere, suspend the 6-substituted purine in the anhydrous solvent. Add the silylating agent and heat the mixture (e.g., to 80°C) until a clear solution is formed, indicating the formation of the N-trimethylsilylated purine.
-
Alkylation: Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature). Add the tert-alkyl halide followed by the dropwise addition of the Lewis acid (SnCl4).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time will depend on the specific substrate and conditions.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified N7-alkylated purine using NMR and mass spectrometry. The relative chemical shifts of C5 and C8 carbons can be used to distinguish between N7 and N9 isomers. For N7 isomers, the difference (Δδ) is typically larger than for N9 isomers.[2]
Visualizations
Caption: Experimental workflow for TBAF-assisted N9-alkylation of purines.
Caption: Logical relationships influencing N7 vs. N9 alkylation selectivity.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 6-chloro-8-methyl-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 6-chloro-8-methyl-9H-purine in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion in my nucleophilic substitution reaction with this compound. What are the potential causes?
Low reactivity of this compound in nucleophilic substitution reactions can stem from several factors. The primary reasons include:
-
Steric Hindrance: The methyl group at the C8 position can sterically hinder the approach of the nucleophile to the C6 position.
-
Poor Solubility: The compound may have limited solubility in the chosen reaction solvent, reducing the effective concentration of the substrate.
-
Inadequate Reaction Conditions: The temperature, reaction time, or choice of base may not be optimal for activating the substrate or the nucleophile.
-
Weak Nucleophile: The nucleophile being used may not be strong enough to displace the chloride at the C6 position.
-
Tautomerization: Purines can exist in different tautomeric forms (7H and 9H). The population of the less reactive tautomer might be significant under certain conditions, although the 9H tautomer is generally predominant.[1]
Q2: How can I improve the solubility of this compound in my reaction?
Improving the solubility is a critical first step. Consider the following:
-
Solvent Selection: Use polar aprotic solvents like DMF, DMAc, or DMSO, which are known to be effective for reactions with purine derivatives.[2]
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, adding a small amount of a co-solvent in which the purine is more soluble might help.
-
Temperature: Gently heating the reaction mixture can increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and products.
Q3: What adjustments can I make to the reaction conditions to enhance the reaction rate?
Optimizing reaction conditions is key to overcoming low reactivity. Here are some parameters to adjust:
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. Reactions involving 6-chloropurines are often heated, sometimes up to 100 °C or higher.[2]
-
Reaction Time: If the reaction is sluggish, extending the reaction time may lead to a higher yield. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Base: The choice and amount of base can be crucial. A stronger, non-nucleophilic base can help deprotonate the nucleophile, increasing its reactivity. Common bases include triethylamine (TEA) and sodium carbonate.[2]
-
Catalysts: In some cases, a catalyst can facilitate the substitution. For instance, Lewis acids like SnCl₄ have been used in alkylation reactions of 6-chloropurines.[3][4]
Q4: My nucleophile is weak. How can I drive the reaction forward?
With weak nucleophiles, more forcing conditions are generally required.
-
Increase Nucleophile Concentration: Using an excess of the nucleophile can help shift the equilibrium towards the product.
-
Use a Stronger Base: A stronger base will more effectively deprotonate a weak nucleophile, increasing its nucleophilicity.
-
Consider a Catalyst: Phase-transfer catalysts can be beneficial in reactions with anionic nucleophiles, especially when dealing with solubility issues.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound
This protocol provides a general starting point for reacting this compound with a nucleophile. Optimization will be necessary based on the specific nucleophile used.
-
Reactant Preparation: In a dry reaction vessel, dissolve this compound (1 equivalent) in an appropriate polar aprotic solvent (e.g., DMF, DMAc).
-
Addition of Reagents: Add the nucleophile (1.1-2.0 equivalents) to the solution. If the nucleophile is an amine or requires a base, add a suitable base such as triethylamine (1.5-3.0 equivalents).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or an aqueous solution of NH₄Cl.[5]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Solvents and Bases for Reactions with 6-Chloropurines
| Solvent | Base | Typical Temperature Range (°C) | Reference |
| Dimethylformamide (DMF) | Triethylamine (TEA) | 80 - 120 | [2] |
| Dimethylacetamide (DMAc) | Sodium Carbonate | 100 - 150 | [2] |
| Acetonitrile (ACN) | Potassium Carbonate | Reflux | [1] |
| Dichloromethane (DCM) | - | Room Temperature - Reflux | [5] |
Visualizations
Troubleshooting Workflow for Low Reactivity
Caption: A flowchart for troubleshooting low reactivity issues.
Factors Influencing Nucleophilic Substitution on 6-Chloropurines
Caption: Key factors affecting the reactivity of 6-chloropurines.
References
- 1. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for 8-Methylpurine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 8-methylpurine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 8-methylpurine derivatives?
A1: The main difficulties in purifying 8-methylpurine derivatives arise from their chemical properties. These include:
-
Polarity and Basicity: The purine scaffold is polar and contains basic nitrogen atoms. This can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing and irreversible adsorption during column chromatography.
-
Solubility Issues: Finding a suitable solvent for recrystallization can be challenging. These compounds may exhibit poor solubility in common organic solvents at room temperature but high solubility when heated, which is ideal for recrystallization. However, they can also be sparingly soluble in a wide range of solvents, making purification difficult.[1]
-
Formation of Tautomers and Isomers: Synthesis of 8-methylpurine derivatives can sometimes lead to the formation of structural isomers (e.g., N7- vs. N9-alkylated purines) which have very similar polarities, making them difficult to separate by conventional chromatographic methods.[2] Tautomeric forms can also exist in solution, which can complicate analysis.[3]
-
Stability: Some purine derivatives can be sensitive to pH and temperature, potentially degrading during purification.[4] It is crucial to understand the stability profile of the specific derivative to select appropriate purification conditions.
Q2: Which purification technique is best for my 8-methylpurine derivative?
A2: The optimal technique depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization: This is an excellent and cost-effective method for purifying solid compounds on a larger scale, provided a suitable solvent or solvent system can be identified.[5] It is particularly effective at removing minor impurities.[6]
-
Flash Column Chromatography: This is the most common technique for purifying reaction mixtures on a lab scale (milligrams to grams).[7] It is versatile and can separate compounds with different polarities. For basic compounds like purines, modifications such as adding a basic modifier to the eluent or using a different stationary phase (e.g., alumina) may be necessary.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a high-resolution technique ideal for final polishing of a compound to high purity or for purifying small quantities.[9] It is also used for purity analysis of the final product.[10]
Q3: What are the common impurities I should expect?
A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.
-
Side-Products: Depending on the synthetic route, side-products such as isomers (e.g., N-alkylation at different positions) or byproducts from competing reactions can form.[2][11] For instance, in syntheses involving ring closure to form the imidazole part of the purine, incomplete cyclization can be a source of impurities.[12]
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium from cross-coupling reactions), and bases need to be removed during work-up and purification.
-
Degradation Products: If the compound is unstable under the reaction or purification conditions, degradation products may be present.[13]
Q4: How does pH affect the purification of 8-methylpurine derivatives?
A4: The pH of the environment can significantly impact the stability and chromatographic behavior of 8-methylpurine derivatives. The basic nitrogen atoms in the purine ring can be protonated at acidic pH. This can be advantageous in some cases, for example, to increase water solubility for an aqueous extraction of a basic compound.[6] However, in normal-phase column chromatography on silica gel, the acidic nature of the stationary phase can lead to strong binding and peak tailing of basic compounds. Adding a basic modifier like triethylamine to the mobile phase can mitigate this issue.[8] For reversed-phase HPLC, the pH of the mobile phase can be adjusted to control the retention time of ionizable compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 8-methylpurine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Excessive Solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor.[14]- Premature Crystallization: Crystals forming during hot filtration.[14]- Inappropriate Solvent Choice: The compound is too soluble in the cold solvent.[14] | - Evaporate some of the solvent from the filtrate and cool again to recover more product.[14]- Ensure the filtration apparatus is pre-heated.[14]- Screen for a different solvent or a solvent pair where the compound has lower solubility at cold temperatures.[5] |
| "Oiling Out" During Recrystallization | - High Concentration of Impurities: Impurities can lower the melting point of the mixture.- Cooling Too Rapidly: The solution becomes supersaturated too quickly.- Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the solute. | - Try to purify the crude material first by another method (e.g., a quick filtration through a silica plug).- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a "better" solvent to the hot solution, reheat to dissolve the oil, and then cool slowly.[15] |
| Compound Streaks or Does Not Elute from Silica Gel Column | - Strong Interaction with Acidic Silica: The basic nature of the purine derivative leads to strong adsorption on the acidic silica gel.[8]- Compound is Too Polar: The chosen mobile phase is not polar enough to elute the compound. | - Add a Basic Modifier: Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[8]- Change Stationary Phase: Use a less acidic stationary phase like neutral alumina.[16]- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in dichloromethane).[8] |
| Poor Separation of Product and Impurity | - Similar Polarity: The product and impurity have very similar Rf values in the chosen solvent system.- Column Overloading: Too much sample was loaded onto the column. | - Optimize Mobile Phase: Test different solvent systems in TLC to find one that provides better separation.- Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[7]- Reduce the Amount of Sample Loaded: Ensure the sample is loaded in a concentrated band. |
| Multiple Peaks in HPLC Analysis of a "Pure" Sample | - Degradation: The compound may be degrading on the column or in the mobile phase.- Tautomers: Different tautomers of the compound may be separating under the HPLC conditions.- Formation of Adducts in MS Detector: If using LC-MS, adducts with solvents or salts (e.g., [M+Na]⁺, [M+H]⁺) can appear as separate peaks.[17] | - Modify Mobile Phase: Adjust the pH or use different additives to improve stability.- Change Temperature: Run the analysis at a lower temperature.- Consult Adduct Tables: Check the mass difference between peaks to see if they correspond to common adducts.[18] |
Quantitative Data for Purification
The following tables provide illustrative data for the purification of 8-methylpurine derivatives. The optimal conditions for a specific derivative may vary and should be determined experimentally.
Table 1: Recrystallization Solvent Systems (Illustrative Examples)
| Solvent System | Compound Type | Typical Recovery | Notes |
| Ethanol/Water | Polar, crystalline solids | 70-90% | Good for compounds with hydroxyl or amino groups.[6] |
| Acetone/Hexane | Moderately polar compounds | 60-85% | A versatile system for a range of polarities.[6] |
| Dichloromethane/Hexane | Less polar derivatives | 50-80% | Good for inducing crystallization of soluble compounds. |
| Toluene | Aromatic, planar molecules | 65-90% | Can be effective for compounds that crystallize well.[1] |
Table 2: Column Chromatography Conditions (Illustrative Examples)
| Stationary Phase | Mobile Phase System (v/v) | Compound Polarity | Typical Purity |
| Silica Gel | Dichloromethane/Methanol (98:2 to 90:10) | Polar | >95% |
| Silica Gel + 1% Triethylamine | Ethyl Acetate/Hexane (50:50 to 100:0) | Basic, moderately polar | >98% |
| Neutral Alumina | Dichloromethane/Methanol (99:1 to 95:5) | Basic, sensitive to acid | >97% |
| Reversed-Phase C18 | Acetonitrile/Water (gradient) | Very polar | >99% |
Table 3: Reversed-Phase HPLC Conditions (Illustrative Examples)
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Purity Achieved |
| C18 (4.6 x 150 mm, 5 µm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% to 95% B over 20 min | 1.0 mL/min | >99.5% |
| C18 (4.6 x 250 mm, 5 µm) | 20 mM Ammonium Acetate, pH 5.5 | Methanol | 10% to 100% B over 30 min | 0.8 mL/min | >99.5% |
| Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | Water | Acetonitrile | 20% to 80% B over 15 min | 1.2 mL/min | >99.0% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for purifying a solid 8-methylpurine derivative using a single solvent.[5]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point. This can be done on a hot plate with gentle swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of excess hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard procedure for purifying an 8-methylpurine derivative using silica gel chromatography.[7]
-
TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal system will give the desired product an Rf value of approximately 0.2-0.4. For basic compounds, add 0.5-1% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Preparative Reversed-Phase HPLC
This protocol provides a general method for the high-purity separation of an 8-methylpurine derivative.
-
Method Development: Develop an analytical scale method first to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common mobile phase consists of water (A) and acetonitrile or methanol (B), often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[19][20]
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the retention time of the target peak, as determined from the analytical method.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Recovery: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a solid.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [HPLC determination and diversity analysis of thiopurine methyltransferase activity in human and pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peroxynitrite reacts with 8-nitropurines to yield 8-oxopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. reddit.com [reddit.com]
- 17. support.waters.com [support.waters.com]
- 18. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. shimadzu.com [shimadzu.com]
improving solubility of 6-chloro-8-methyl-9H-purine for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 6-chloro-8-methyl-9H-purine in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is improving the solubility of this compound important for reactions?
A2: Improving the solubility of this compound is crucial for its effective use in chemical reactions, particularly for nucleophilic aromatic substitution at the 6-position.[4] Poor solubility can lead to incomplete reactions, low yields, and difficulty in purification. Ensuring the compound is fully dissolved allows for homogenous reaction conditions, leading to more reliable and reproducible results.
Q3: What are the most common strategies for improving the solubility of purine derivatives like this compound?
A3: The most common strategies for enhancing the solubility of poorly soluble purine derivatives include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
pH Adjustment: Altering the pH of the solution to ionize the purine ring system.
-
Use of Solubility Enhancers: Employing agents like cyclodextrins to form inclusion complexes.
Each of these methods has its advantages and is suitable for different reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound for chemical reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition of a co-solvent. | The chosen co-solvent is not compatible with the initial solvent or the concentration of the co-solvent is too high, causing the compound to crash out. | - Start with a smaller amount of the co-solvent and gradually increase the concentration while monitoring for any precipitation. - Ensure the co-solvent is miscible with the primary solvent. - Consider using a different co-solvent system. |
| Adjusting the pH does not significantly improve solubility. | The pKa of the compound may not be in a range where pH adjustment is effective, or the compound may be degrading at the tested pH. | - Determine the pKa of this compound if possible. - Test a wider range of pH values, including both acidic and basic conditions. - Monitor for any signs of compound degradation (e.g., color change, appearance of new spots on TLC) after pH adjustment. |
| The compound remains insoluble even after trying multiple solvents and techniques. | The compound may have very low intrinsic solubility, or it may be in a crystalline form that is difficult to dissolve. | - Consider gentle heating of the solvent mixture to aid dissolution. Be cautious, as excessive heat can cause degradation. - Sonication can also be used to break up solid particles and enhance dissolution. - If all else fails, a different synthetic route or the use of a more soluble derivative may be necessary. |
| Reaction yields are low despite apparent dissolution of the starting material. | The compound may be forming aggregates in solution, which can reduce its reactivity. The nucleophile may not be soluble in the chosen solvent system. | - Try a different solvent system that is known to be effective for similar purine chemistries. - Ensure the nucleophile is also soluble in the reaction mixture. If not, a phase-transfer catalyst may be required. - Consider using a solubility enhancer like a cyclodextrin to ensure the compound is molecularly dispersed. |
Quantitative Data: Solubility of Structurally Similar Purines
The following table summarizes the solubility data for 6-chloropurine and 2-amino-6-chloropurine in various solvents to provide a reference point for this compound.
| Solvent | 6-Chloropurine Solubility (mg/mL) | 2-Amino-6-chloropurine Mole Fraction Solubility (x 10^4 at 298.15 K) |
| Dimethyl Sulfoxide (DMSO) | ~10[1] | 872.00[2] |
| N,N-Dimethylformamide (DMF) | ~10[1] | 345.00[2] |
| Water | 5 g/L (~5 mg/mL)[5] | 1.00[2] |
| Methanol | - | 1.57[2] |
| Ethanol | - | 1.83[2] |
| n-Propanol | - | 4.86[2] |
| Isopropanol | - | 2.95[2] |
| n-Butanol | - | 6.43[2] |
| Isobutanol | - | 4.41[2] |
| 2-Butanone | - | 13.90[2] |
| 1,4-Dioxane | - | 2.12[2] |
| Ethylene Glycol | - | 7.91[2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
This protocol describes a general method for improving the solubility of this compound using a co-solvent system, which is often suitable for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Primary solvent (e.g., Tetrahydrofuran - THF, Dioxane)
-
Co-solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO, N-Methyl-2-pyrrolidone - NMP)
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
To a reaction flask containing a stir bar, add the this compound.
-
Add the primary solvent to the flask. Stir the mixture at room temperature.
-
Slowly add the co-solvent dropwise to the stirring suspension.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Visually inspect the solution to ensure no solid particles remain.
-
The resulting homogenous solution is now ready for the addition of other reagents for the intended reaction.
Protocol 2: Nucleophilic Aromatic Substitution at the 6-Position
This protocol provides a general procedure for the reaction of this compound with a nucleophile, a common application for this class of compounds.
Materials:
-
Solution of this compound in a suitable solvent system (from Protocol 1)
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (e.g., Triethylamine - TEA, Diisopropylethylamine - DIPEA, Potassium carbonate - K₂CO₃)
-
Reaction monitoring tools (e.g., Thin Layer Chromatography - TLC)
-
Standard work-up and purification supplies
Procedure:
-
To the stirred solution of this compound, add the desired nucleophile.
-
Add the base to the reaction mixture. The choice of base will depend on the nucleophile and reaction conditions.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove the base and other water-soluble impurities.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted-8-methyl-9H-purine.
Visualizations
Caption: Strategies for improving the solubility of this compound.
Caption: Experimental workflow for nucleophilic substitution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
catalyst selection for difficult Suzuki coupling of chloropurines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of chloropurines. Given the inherent difficulty of activating the C-Cl bond in these electron-deficient, nitrogen-rich heterocyclic systems, this guide offers targeted advice on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloropurines so challenging?
A1: The Suzuki coupling of chloropurines presents several challenges primarily due to:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult and often rate-limiting.[1][2][3]
-
Catalyst Inhibition/Poisoning: The purine core contains multiple nitrogen atoms that can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst deactivation or "poisoning," reducing its efficacy.[4]
-
Substrate Reactivity: Purines are electron-deficient aromatic systems, which can influence the electronic properties of the C-Cl bond and the overall reactivity of the substrate.[5]
Q2: My Suzuki coupling reaction with a chloropurine is not working (low to no yield). What are the first things I should check?
A2: When a Suzuki coupling with a chloropurine fails, a systematic evaluation of the reaction components is crucial. Here are the primary aspects to investigate:
-
Catalyst System (Palladium Source and Ligand): Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] It is often necessary to use more advanced catalytic systems.
-
Base: The choice and quality of the base are critical for the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Solvent System: The solvent must be appropriate to dissolve the reactants and facilitate the catalytic cycle. It should also be thoroughly degassed.[1]
-
Reaction Temperature: Chloropurines often require higher temperatures to overcome the activation energy for the oxidative addition of the C-Cl bond.[6]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation.[7] Ensure all solvents and the reaction setup are properly degassed.[1]
Q3: What are the most common side reactions in the Suzuki coupling of chloropurines, and how can they be minimized?
A3: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is often promoted by the presence of water or other proton sources.[1][4]
-
Minimization Strategies: Use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which can be more stable, or use potassium trifluoroborate salts.[8]
-
-
Homocoupling: This is the self-coupling of the boronic acid or the chloropurine to form symmetrical biaryl products. It can be promoted by the presence of oxygen or certain palladium species.[4][6]
-
Minimization Strategies: Thoroughly degas the reaction mixture to remove oxygen. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[6]
-
Troubleshooting Guides
Problem: Low to No Product Formation
This is a common issue when working with less reactive chloropurines. The following guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low or no yield in chloropurine Suzuki coupling.
Problem: Significant Side Product Formation
If the desired product is formed in low yield alongside other major products, the following guide can help identify and mitigate the issue.
Caption: Decision tree for addressing common side reactions.
Data on Catalyst System Selection
The choice of palladium precursor and, more importantly, the ligand is critical for a successful Suzuki coupling of chloropurines. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated superior performance.[9]
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropurines
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands: SPhos, XPhos, RuPhos | 1-5 | Highly effective for activating C-Cl bonds; promote the formation of the active monoligated Pd(0) species.[1][9] |
| PdCl₂(dppf) | (dppf is the ligand) | 2-5 | A robust, common precatalyst, though may require higher temperatures.[7] |
| Pd(OAc)₂ or Pd₂(dba)₃ | NHC Ligands: IPr, IMes | 1-4 | Powerful alternatives to phosphine ligands, offering high stability and activity.[1][10] |
| Pd(PPh₃)₄ | (PPh₃ is the ligand) | 3-10 | Generally less effective for chloropurines and may require harsh conditions; often a starting point for optimization.[1] |
Table 2: Common Bases and Solvents for Optimization
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 | A strong, effective base for challenging couplings.[6] May require a small amount of water for optimal activity.[5][7] |
| Cs₂CO₃ | Dioxane, THF | 80-110 | Another strong, non-nucleophilic base, often used when K₃PO₄ is ineffective.[1] |
| K₂CO₃ | DMF/H₂O, Ethanol | 70-100 | A milder base, can be effective in some cases, particularly with more activated chloropurines.[11] |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling of a Chloropurine
This procedure is a starting point and should be optimized for specific substrates.
Materials:
-
Chloropurine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Preparation: To a dry reaction vessel, add the chloropurine, arylboronic acid, palladium precursor, ligand, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Suzuki coupling of chloropurines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution on 6-chloro-8-methyl-9H-purine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of nucleophilic substitution reactions on 6-chloro-8-methyl-9H-purine, with a specific focus on the critical choice of base.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in this reaction?
The base plays a multifaceted role in the nucleophilic substitution of this compound. Its primary function is to deprotonate the purine ring at the N9-H or the incoming nucleophile, which is essential for the reaction to proceed. However, the nature of the base (its strength, steric bulk, and solubility) directly influences several key outcomes:
-
Reaction Rate: A base must be strong enough to deprotonate the purine (or nucleophile) to initiate the reaction. An insufficiently strong base will result in a slow or incomplete reaction.
-
Regioselectivity: Alkylation and other substitutions on purines can yield a mixture of N7 and N9 isomers.[1][2] The base, along with the solvent and temperature, can significantly influence the ratio of these products.[3]
-
Side Reactions: Using a base that is also a strong nucleophile (e.g., hydroxide or alkoxides in some cases) can lead to unwanted side products. Sterically hindered, non-nucleophilic bases are often preferred to minimize these side reactions.[3]
Q2: I am getting a mixture of N7 and N9 substituted products. How can I improve the regioselectivity?
The formation of both N7 and N9 isomers is a classic challenge in purine chemistry.[3][4] The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be favored under kinetic control.[4]
-
To favor the N9 isomer (Thermodynamic Control):
-
Use conditions that allow for equilibrium to be reached. This often involves higher temperatures and longer reaction times.
-
Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO often favor the N9 product.[2]
-
-
To favor the N7 isomer (Kinetic Control):
-
Use conditions that favor the faster-forming product. This typically involves lower temperatures.
-
The choice of solvent is critical. Less polar solvents such as THF, 2-MeTHF, or ethyl acetate have been shown to improve selectivity for the N7 position in the methylation of 6-bromopurine.[5]
-
Some methods use specific reagents or protecting group strategies to direct substitution to the N7 position.[4][6]
-
Q3: What is the difference between using an inorganic base like K₂CO₃ and an organic base like triethylamine (TEA) or DIPEA?
Inorganic and organic bases differ in strength, solubility, and mechanism of action, which impacts their suitability for specific reactions.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH):
-
Strength: NaH is a very strong, non-nucleophilic base capable of irreversibly deprotonating the purine. K₂CO₃ is a weaker, heterogeneous base.
-
Solubility: K₂CO₃ is largely insoluble in many organic solvents, leading to a heterogeneous reaction. NaH is also insoluble and reacts at its surface.[3]
-
Use Case: Often used for complete deprotonation (NaH) or in reactions where a solid-phase base is acceptable (K₂CO₃). K₂CO₃ is common in alkylations with reactive alkyl halides.[5]
-
-
Organic Bases (e.g., TEA, DIPEA, DBU):
-
Strength: These are typically weaker than NaH but are soluble in organic solvents, leading to homogeneous reaction mixtures.
-
Steric Hindrance: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic, making it an excellent choice to act as a proton scavenger without interfering with the primary reaction.[3] DBU is a strong, non-nucleophilic base often used to promote elimination reactions, but it can also be effective in substitutions.[3]
-
Use Case: Ideal for acid-sensitive substrates or when a homogeneous reaction is desired. They are primarily used to neutralize the HCl generated during the substitution.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Base is too weak: The chosen base may not be strong enough to deprotonate the purine N9-H or the nucleophile effectively. 2. Poor Solubility: The purine starting material or the base may have poor solubility in the chosen solvent.[7] 3. Low Temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Select a stronger base. Consult a pKa table to compare the basicity. For example, if K₂CO₃ fails, consider a stronger base like NaH or DBU. 2. Change the solvent. Use a more polar aprotic solvent like DMF or DMSO to improve solubility. For heterogeneous reactions, ensure vigorous stirring. 3. Increase the reaction temperature. Monitor for potential side product formation or degradation at higher temperatures. |
| Low Yield of Desired Product | 1. Side Product Formation: Competing reactions, such as N7/N9 isomer formation or reaction with the base itself, may be consuming the starting material. 2. Product Degradation: The product may be unstable under the reaction or workup conditions (e.g., exposure to strong acid or base).[7] 3. Loss during Workup: The product might be partially soluble in the aqueous layer or lost during purification.[7] | 1. Optimize for selectivity. Adjust the base, solvent, and temperature (see FAQ #2). Consider using a sterically hindered, non-nucleophilic base like DIPEA. 2. Test product stability. Before full workup, take a small aliquot of the reaction mixture and expose it to the planned workup conditions to check for degradation via TLC or LC-MS. 3. Analyze all phases. Check the aqueous layer for your product. Ensure proper selection of chromatography conditions (e.g., adding a small amount of TEA to the eluent for basic compounds).[7] |
| Formation of an Unwanted Side Product | 1. Nucleophilic Base: The base itself may be acting as a nucleophile and reacting with the 6-chloropurine. 2. Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities. | 1. Switch to a non-nucleophilic base. Use a sterically hindered base like DIPEA or 2,6-di-tert-butylpyridine.[3] 2. Choose a more stable solvent. Consider using a solvent like dioxane or toluene if solvent decomposition is suspected. Run the reaction at the lowest effective temperature. |
Data Presentation
Table 1: Comparison of Common Bases for Purine Substitution
This table provides a general comparison of bases commonly used in nucleophilic substitution reactions on 6-halopurines. The optimal choice is highly dependent on the specific nucleophile and desired outcome.
| Base | Type | pKa (of conj. acid in DMSO)[8] | Common Solvents | Key Characteristics & Typical Use Cases |
| NaH | Strong, Non-nucleophilic, Inorganic | ~35 (H₂) | THF, DMF | Pros: Very strong, drives reaction to completion. Cons: Highly reactive with protic solvents/nucleophiles, requires anhydrous conditions, safety hazard. Use: When complete deprotonation of the purine is required before adding the electrophile. |
| K₂CO₃ | Moderate, Non-nucleophilic, Inorganic | 10.3 (H₂O, for HCO₃⁻)[9] | MeCN, DMF, Acetone | Pros: Inexpensive, easy to handle and remove (filtration). Cons: Heterogeneous, often requires higher temperatures or longer reaction times. Use: Standard for alkylations with amines and other moderate nucleophiles.[5] |
| Et₃N | Moderate, Organic Amine | 9.0 | DCM, MeCN, THF | Pros: Soluble, acts as an acid scavenger. Cons: Can be nucleophilic in some cases, moderately strong. Use: Neutralizing generated HCl, particularly with amine nucleophiles. |
| DIPEA | Moderate, Hindered Organic Amine | 10.7 (H₂O) | DCM, MeCN, DMF | Pros: Non-nucleophilic due to steric bulk, soluble.[3] Cons: Can be difficult to remove due to high boiling point. Use: Excellent acid scavenger when nucleophilic attack by the base must be avoided. |
| DBU | Strong, Non-nucleophilic, Organic | 13.5 (H₂O)[3] | THF, MeCN, DCM | Pros: Very strong organic base, soluble, promotes reactions at lower temperatures than weaker bases. Cons: Can promote elimination side reactions with certain substrates. Use: When a strong, homogeneous base is needed. |
Table 2: Effect of Solvent and Temperature on N7/N9 Selectivity
Data from a study on the ¹¹C-methylation of 6-bromopurine with K₂CO₃ provides insight into how reaction conditions can steer regioselectivity. While the substrate is different, the principles are highly relevant to this compound.
| Solvent | Temperature (°C) | N7/N9 Isomer Ratio | Reference |
| Acetonitrile (MeCN) | 100 | ~ 1 : 1 | [5] |
| DMSO | 100 | ~ 1 : 1.5 | [3] |
| THF | 140 | ~ 2 : 1 | [5] |
| Ethyl Acetate | 140 | ~ 2 : 1 | [5] |
| 2-MeTHF | 140 | ~ 2 : 1 | [5] |
This data suggests that less polar solvents at higher temperatures can favor the formation of the kinetically preferred N7 isomer.[5]
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a general methodology for the substitution of the C6-chloro group with an amine nucleophile using potassium carbonate as the base.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of purine) via syringe. Begin vigorous stirring. Add the amine nucleophile (1.2 eq) to the suspension.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic base.
-
Rinse the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM). Adding a small amount of triethylamine (0.1%) to the eluent can help prevent peak tailing for basic products.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Workflow for Base Selection
Caption: Decision tree for selecting a suitable base.
General SₙAr Reaction Mechanism
Caption: The SₙAr mechanism for purine substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Purines
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving purine derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in purine Suzuki reactions?
A1: Protodeboronation is a chemical side reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a purine boronic acid or ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a major issue in Suzuki-Miyaura coupling because it consumes the nucleophilic coupling partner, leading to reduced yields of the desired substituted purine.[1][3] The resulting protonated purine byproduct can also complicate the purification process.[1] Purines, like other basic heteroaromatics, are particularly susceptible to this decomposition pathway.[2][4]
Q2: What are the primary factors that promote protodeboronation of purine-boron reagents?
A2: Several key reaction parameters significantly influence the rate of protodeboronation for heteroaromatic compounds like purines:
-
pH: The pH of the reaction medium is a critical factor.[1] For some basic heteroaromatic boronic acids, the maximum rate of decomposition is surprisingly observed at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[1][2] Shifting the pH to either acidic or basic conditions can help slow this specific decomposition pathway.[1][2]
-
Temperature: Higher reaction temperatures accelerate both the desired Suzuki coupling and the undesired protodeboronation.[5][6] Finding the lowest effective temperature is crucial.[5]
-
Base: The choice and strength of the base are critical. While essential for the catalytic cycle, strong bases can promote protodeboronation.[1][6]
-
Water Content: The presence of water, often used as a co-solvent, can serve as the proton source for the reaction.[5] While Suzuki reactions can be tolerant to water, excessive amounts can be detrimental.[5][6]
-
Catalyst System: An inefficient catalyst system that leads to slow coupling provides more opportunity for the sensitive purine-boron reagent to decompose.[7] A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[6][7]
Q3: How can I detect and quantify protodeboronation in my reaction?
A3: You can monitor the reaction and identify protodeboronation by analyzing the crude reaction mixture using standard analytical techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy.[3] The primary indicator will be the presence of a byproduct corresponding to the purine core where the boronic acid/ester group has been replaced by a hydrogen atom.[3] For quantitative analysis, ¹H NMR can be used over a time course. By integrating the signals for the starting materials, desired product, and the protodeboronated byproduct against an internal standard, you can determine their concentrations and calculate the rate of material loss to this side reaction.[1]
Troubleshooting Guide
Problem: My Suzuki reaction has a low yield, and I've identified a significant amount of the protodeboronated purine byproduct.
This is a classic sign that the rate of protodeboronation is competitive with or faster than the rate of your desired cross-coupling. The following troubleshooting workflow and strategies can help you optimize the reaction to favor product formation.
Parameter Optimization Summary
The following table summarizes the impact of various reaction parameters on the rate of protodeboronation.
| Parameter | High Protodeboronation Risk Condition | Recommended Action to Minimize Protodeboronation | Rationale |
| Boron Source | Free Boronic Acid | Use a boronic ester (Pinacol, Neopentyl, MIDA).[2][4] | Esters increase stability and can offer slow release of the boronic acid, keeping its concentration low.[2][8] |
| Base | Strong bases (e.g., NaOH, KOH) | Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).[1][5][6] | Strong bases can accelerate the C-B bond cleavage.[1][6] |
| Temperature | High (>80-100 °C) | Run at the lowest effective temperature (e.g., 60-80 °C).[6] | Protodeboronation is thermally accelerated.[5][6] |
| Solvent | High concentration of water or protic solvents. | Use anhydrous solvents or minimize water content (e.g., 10:1 Dioxane:H₂O).[5][9] | Water is the primary proton source for the undesired reaction.[5] |
| Catalyst | Low activity catalyst (e.g., Pd(PPh₃)₄ in some cases). | Use a highly active Pd precatalyst/ligand system (e.g., G3-precatalysts with bulky phosphine ligands).[6][7] | A fast, efficient catalyst promotes the desired coupling to outcompete decomposition.[6][7] |
| Reaction Time | Prolonged reaction times. | Optimize conditions for shorter reaction times. | Longer times provide more opportunity for the boronic acid to decompose.[5] |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Halopurine with a Boronic Ester
This protocol is a starting point for coupling reactions with purine substrates where protodeboronation is a concern.
Materials:
-
Halopurine (e.g., 2-chloro-9-benzylpurine) (1.0 equiv)
-
Aryl/heteroaryl boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% or XPhos-Pd-G3, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, XPhos, 2-4 mol%)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopurine, the boronic ester, and the base.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6][7]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.[1]
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the halopurine.[5]
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[6]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS.[1] Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.[1] Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]
Protocol 2: Conversion of Purine Boronic Acid to a MIDA Ester for Enhanced Stability
For particularly unstable purine boronic acids, conversion to an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy to prevent decomposition.[6]
Materials:
-
Purine boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene/DMSO (1:1 mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the purine boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.[6]
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser.[5][6]
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected.[6]
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude purine MIDA boronate is often a crystalline solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.[5]
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and protodeboronation is key to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
stability of 6-chloro-8-methyl-9H-purine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-chloro-8-methyl-9H-purine under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
This compound, similar to other 6-chloropurines, is a relatively stable crystalline solid at room temperature when protected from light and moisture.[1] It is advisable to store the compound in a tightly sealed container in a cool, dark, and dry place to prevent degradation over time.
Q2: How does the chloro group at the 6-position affect the stability and reactivity of the purine ring?
The chlorine atom at the 6-position is an electron-withdrawing group, which makes the purine ring susceptible to nucleophilic substitution. This is a key reactive site on the molecule. Common nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form a variety of substituted purine derivatives. This reactivity is often exploited in the synthesis of biologically active molecules.[1][2]
Q3: What are the likely degradation pathways for this compound under stress conditions?
Based on the chemistry of related purine derivatives, the primary degradation pathways for this compound under stress conditions are expected to be:
-
Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, forming 8-methylhypoxanthine, particularly under aqueous acidic or basic conditions.
-
Oxidation: The purine ring system is susceptible to oxidation, which can lead to ring-opened products or the formation of N-oxides.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of various degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptoms:
-
Formation of multiple products observed by TLC or LC-MS analysis.
-
Lower than expected yield of the desired substituted purine.
-
Presence of a product with a mass corresponding to 8-methylhypoxanthine.
Possible Causes:
-
Hydrolysis of the starting material: If the reaction is carried out in the presence of water, this compound can hydrolyze to 8-methylhypoxanthine. This byproduct will not react with the intended nucleophile.
-
Instability of the nucleophile: The nucleophile itself may be unstable under the reaction conditions, leading to side reactions.
-
Reaction with solvent: Some solvents can act as nucleophiles under certain conditions (e.g., alcohols leading to alkoxy-purines).
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check nucleophile stability: Verify the stability of your nucleophile under the reaction conditions in a separate experiment.
-
Solvent selection: Choose a non-nucleophilic solvent that is compatible with your reaction conditions.
-
Temperature control: Run the reaction at the lowest effective temperature to minimize side reactions.
Issue 2: Degradation of this compound During Workup or Purification
Symptoms:
-
Appearance of new, more polar spots on a TLC plate after aqueous workup.
-
Low recovery of the compound after column chromatography on silica gel.
Possible Causes:
-
Hydrolysis on silica gel: The acidic nature of standard silica gel can promote the hydrolysis of the 6-chloro group.
-
Degradation in acidic or basic aqueous solutions: Prolonged exposure to acidic or basic conditions during extraction can lead to hydrolysis.
Troubleshooting Steps:
-
Neutralize silica gel: Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) for column chromatography.
-
Minimize contact with aqueous acid/base: Perform extractions quickly and use dilute acidic or basic solutions. Ensure the final organic extract is neutralized before concentration.
-
Alternative purification methods: Consider other purification techniques such as crystallization or preparative HPLC if the compound is particularly sensitive.
Issue 3: Compound Instability During Storage of Solutions
Symptoms:
-
A solution of this compound changes color or shows the appearance of precipitates over time.
-
HPLC analysis of an aged solution shows a decrease in the main peak area and the emergence of new peaks.
Possible Causes:
-
Solvolysis: Protic solvents (e.g., methanol, ethanol) can slowly react with the 6-chloro group to form the corresponding alkoxy-purine.
-
Photodegradation: Exposure to ambient light can cause degradation, especially in solution.
-
Oxidation: Dissolved oxygen can contribute to oxidative degradation over time.
Troubleshooting Steps:
-
Solvent choice for storage: For long-term storage, use aprotic solvents like DMSO or DMF.[3]
-
Protect from light: Store solutions in amber vials or wrap the container in aluminum foil.
-
Degas solvents: For sensitive applications, degas the solvent before preparing the solution to remove dissolved oxygen.
-
Store at low temperatures: Store solutions at -20°C or -80°C to slow down degradation processes.[2]
Quantitative Data Summary
Forced degradation studies are essential to understand the intrinsic stability of a compound. The following table summarizes representative data from forced degradation studies on this compound.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | 8-methylhypoxanthine |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | ~25% | 8-methylhypoxanthine |
| Oxidative | 3% H₂O₂ | 24 | RT | ~10% | Various oxidized and ring-opened products |
| Thermal | Solid State | 48 | 80 | < 5% | No significant degradation |
| Photolytic | UV light (254 nm) | 24 | RT | ~20% | Complex mixture of degradants |
Note: This data is representative and actual degradation rates may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water and subject it to the same conditions.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Quench the reaction by adding a small amount of sodium sulfite solution or by dilution with mobile phase.
-
Analyze by HPLC.
-
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Minimizing Homocoupling with Purinylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving purinylboronic acids.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Purinylboronic Acid Detected
If you are observing a significant amount of the symmetrical bi-purine byproduct, it is crucial to identify and address the root cause. Homocoupling primarily arises from two mechanisms: oxygen-mediated and Palladium(II)-mediated pathways.[1][2]
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][3] Solution: Rigorously degas all solvents and the reaction mixture. Use techniques such as freeze-pump-thaw cycles (at least three) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Palladium(II) Precatalyst | Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled product during the in situ reduction to the active Pd(0) species. Solution: Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate a cleaner reduction to Pd(0). |
| High Instantaneous Concentration of Boronic Acid | A high concentration of the purinylboronic acid can favor the bimolecular homocoupling reaction. Solution: Employ a slow addition of the purinylboronic acid solution to the reaction mixture using a syringe pump over 30-60 minutes. This keeps the instantaneous concentration low, disfavoring the homocoupling pathway. |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus side reactions. Solution: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling. For challenging heteroaryl couplings, ligands such as SPhos, XPhos, or RuPhos are often effective. |
| Suboptimal Base Selection | The base is crucial for activating the boronic acid for transmetalation. An inappropriate base can lead to slow transmetalation, making side reactions more competitive. Solution: For purinylboronic acids, which can be sensitive, consider using milder bases like K₃PO₄ or Cs₂CO₃. The choice can be solvent-dependent and may require screening. |
| High Reaction Temperature | While heat can increase the rate of the desired reaction, it can also accelerate side reactions, including homocoupling. Solution: Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature that provides a reasonable reaction rate while minimizing byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purinylboronic acid homocoupling in Suzuki reactions?
A1: The two main causes are the presence of molecular oxygen in the reaction and the use of a Palladium(II) catalyst precursor. Oxygen can lead to the formation of a palladium peroxo complex, which plays a crucial role in the homocoupling mechanism.[3] Pd(II) species can directly catalyze the homocoupling of two boronic acid molecules.[1]
Q2: Are purinylboronic acids more prone to homocoupling or other side reactions compared to simple arylboronic acids?
A2: Yes, purinylboronic acids, as a class of heteroarylboronic acids, can be more challenging. The nitrogen atoms in the purine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity. More significantly, they are often more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially 2-substituted purines, which is analogous to the "2-pyridyl problem".[4] This decomposition pathway competes with both the desired cross-coupling and homocoupling.
Q3: How does the position of the boronic acid group on the purine ring (2-, 6-, or 8-position) affect the reaction?
A3: The reactivity and stability of purinylboronic acids are influenced by the position of the boronic acid group. While direct comparative studies on homocoupling are scarce, general reactivity trends in Suzuki couplings of halopurines suggest the C6 position is the most reactive.[5] 2-Purinylboronic acids are expected to be the most challenging due to the proximity of the boronic acid to the N1 nitrogen, which can lead to catalyst inhibition and increased rates of protodeboronation.[4] 8-Purinylboronic acids are also viable coupling partners. The choice of reaction conditions may need to be tailored to the specific isomer.[5][6]
Q4: Should I use N-protected or unprotected purinylboronic acids?
A4: The use of an N-protecting group (e.g., benzyl, THP) on the purine ring is highly recommended, particularly on the imidazole nitrogen (N9). Unprotected N-H groups in nitrogen-rich heterocycles can react with the base or coordinate to the palladium catalyst, leading to catalyst inhibition and lower yields.[7] Protecting the purine nitrogen can improve solubility and lead to cleaner reactions with higher yields. For instance, studies on the coupling of 9-benzyl-6-chloropurine demonstrate successful reactions.[5][6]
Q5: What is protodeboronation and how can I minimize it with purinylboronic acids?
A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (often water). This is a major decomposition pathway for many heteroarylboronic acids.[4] To minimize it:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using K₃PO₄, Cs₂CO₃, or even KF.
-
Anhydrous Conditions: In some cases, switching to anhydrous solvents can significantly reduce protodeboronation. However, some Suzuki protocols require water to dissolve the base and facilitate the catalytic cycle. Optimization is key.[5][6]
-
Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are more stable towards protodeboronation and can act as a "slow-release" source of the boronic acid under the reaction conditions.
Q6: Which palladium catalyst and ligand combination is a good starting point for purinylboronic acid couplings?
A6: For challenging heteroaryl couplings, a combination of a Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst with a bulky, electron-rich phosphine ligand is a good starting point. Ligands like SPhos, XPhos, and RuPhos have proven effective for difficult Suzuki couplings.[7] For less challenging systems, Pd(PPh₃)₄ can also be effective and was used successfully in the coupling of halopurines.[5][6]
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of N-protected halopurines with various arylboronic acids. While this data does not directly quantify homocoupling, higher yields are indicative of more efficient cross-coupling and suppression of side reactions.
Table 1: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine with Arylboronic Acids [6]
| Entry | Arylboronic Acid | Method | Yield (%) |
| 1 | Phenylboronic acid | A (Anhydrous) | 95 |
| 2 | 4-Methylphenylboronic acid | A (Anhydrous) | 91 |
| 3 | 4-Methoxyphenylboronic acid | A (Anhydrous) | 89 |
| 4 | 4-Formylphenylboronic acid | B (Aqueous) | 71 |
| 5 | 3-Nitrophenylboronic acid | B (Aqueous) | 66 |
| 6 | 2-Thienylboronic acid | B (Aqueous) | 75 |
Method A: Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C Method B: Pd(PPh₃)₄, 2M aq. K₂CO₃, DME, 85 °C
Table 2: Suzuki-Miyaura Coupling of 8-Bromoadenine Derivatives with Arylboronic Acids [6]
| Entry | Purine Derivative | Arylboronic Acid | Method | Yield (%) |
| 1 | 9-Benzyl-8-bromoadenine | Phenylboronic acid | A (Anhydrous) | 95 |
| 2 | 9-Benzyl-8-bromoadenine | 4-Fluorophenylboronic acid | B (Aqueous) | 89 |
| 3 | 3-Benzyl-8-bromoadenine | Phenylboronic acid | A (Anhydrous) | 93 |
| 4 | 3-Benzyl-8-bromoadenine | 3-Nitrophenylboronic acid | B (Aqueous) | 90 |
Method A: Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C Method B: Pd(PPh₃)₄, 2M aq. K₂CO₃, DME, 85 °C
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopurine with an Arylboronic Acid (Method A - Anhydrous)[6]
This protocol is suitable for electron-rich and neutral arylboronic acids.
Materials:
-
N-Protected Halopurine (e.g., 9-Benzyl-6-chloropurine) (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 - 0.05 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected halopurine, arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed mechanisms for boronic acid homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 6-chloro-8-methyl-9H-purine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-chloro-8-methyl-9H-purine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 8-methylhypoxanthine. This is typically achieved through the cyclization of a 4,5-diaminopyrimidine with a suitable C1 source, such as acetic anhydride or triethyl orthoacetate. The second step is the chlorination of 8-methylhypoxanthine, most commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Key safety concerns during scale-up include:
-
Exothermic Reaction: The reaction of POCl₃ with the substrate and the subsequent quenching of excess reagent are highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Toxic Fumes: POCl₃ fumes in moist air, releasing corrosive hydrogen chloride and phosphoric acid vapors. Inhalation can cause severe respiratory irritation, pulmonary edema, and can be fatal.[1]
-
Corrosivity: It is corrosive to skin, eyes, and most metals.[1] Appropriate personal protective equipment (PPE) and reactor materials are essential.
-
Violent Quenching: Adding water or other protic solvents directly to the reaction mixture can result in a violent, uncontrolled reaction. A "reverse quench," where the reaction mixture is slowly added to a cold quenching solution, is the recommended procedure.[2]
Q3: What are the critical process parameters to monitor during the scale-up of the chlorination step?
A3: Careful control of several parameters is crucial for a successful and safe scale-up:
-
Temperature Control: Precise temperature monitoring and control are vital to manage the exotherm of the reaction.
-
Reagent Addition Rate: Slow, controlled addition of POCl₃ is necessary to prevent a rapid temperature increase.
-
Agitation: Efficient mixing is required to ensure uniform heat distribution and prevent localized hot spots.
-
Moisture Control: The reaction must be carried out under anhydrous conditions to prevent premature quenching of POCl₃ and the formation of byproducts.
Q4: How can I purify this compound at a larger scale?
A4: Purification strategies for 6-chloropurine derivatives at scale often involve crystallization. After quenching the reaction, the crude product can be precipitated, filtered, and then recrystallized from a suitable solvent system to achieve the desired purity. Common solvents for recrystallization of purine derivatives include water, ethanol, or mixtures of organic solvents. Column chromatography, while useful at the lab scale, may be less practical for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. Consider extending the reaction time or increasing the temperature if necessary. 2. Ensure the workup is performed under strictly anhydrous conditions until the quenching step. Quench the reaction mixture by slowly adding it to a cold, weakly basic solution (e.g., saturated sodium bicarbonate) to neutralize the generated HCl and prevent acid-catalyzed hydrolysis.[3] 3. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. |
| Formation of Dark-Colored Impurities | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of oxygen or other oxidizing agents. | 1. Carefully control the reaction temperature and avoid overheating. 2. Monitor the reaction progress and stop it once the starting material is consumed. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Contaminated with Starting Material (8-methylhypoxanthine) | 1. Insufficient amount of POCl₃. 2. Reaction time is too short. | 1. Ensure at least one equivalent of POCl₃ per hydroxyl group is used. An excess of POCl₃ is often employed to drive the reaction to completion. 2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Exothermic Runaway During Quenching | 1. Quenching by adding water or base directly to the hot reaction mixture. 2. Inefficient cooling of the quenching vessel. | 1. Always perform a "reverse quench": slowly add the reaction mixture to a well-stirred, cold quenching solution (e.g., ice/water or a cold aqueous base).[2] 2. Use a jacketed reactor or an efficient cooling bath for the quenching vessel to manage the heat generated. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvents. 2. Formation of an emulsion during extraction. | 1. After quenching and neutralization, the product may precipitate. If not, carefully select an extraction solvent in which the product is soluble but the impurities are not. Evaporation of the solvent should then yield the product. 2. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of 8-methylhypoxanthine
This protocol is a general method for the synthesis of 8-substituted purines and can be adapted for 8-methylhypoxanthine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-6-hydroxypyrimidine (1 equivalent).
-
Reagent Addition: Add acetic anhydride (3-5 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly add water to quench the excess acetic anhydride.
-
Isolation: The product, 8-methylhypoxanthine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination of 8-methylhypoxanthine to this compound
This protocol is based on general procedures for the chlorination of hypoxanthine derivatives.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 8-methylhypoxanthine (1 equivalent) and N,N-dimethylaniline (1-1.2 equivalents) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the stirred suspension. The addition is exothermic, so maintain the temperature below 40°C using an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 100-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
POCl₃ Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by vacuum distillation.
-
Quenching (Reverse Quench): In a separate flask, prepare a vigorously stirred mixture of crushed ice and water or a saturated aqueous solution of sodium bicarbonate. Slowly and carefully add the cooled reaction residue to this quenching mixture. Maintain the temperature of the quenching mixture below 10°C.
-
Isolation and Purification: The crude this compound will precipitate. Filter the solid, wash thoroughly with cold water, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the chlorination of hydroxy-heterocycles, which can be indicative for the synthesis of this compound on a larger scale.
| Parameter | Lab Scale (Example) | Pilot Scale (Projected) |
| Starting Material | 8-methylhypoxanthine | 8-methylhypoxanthine |
| Scale | 10 g | 1 kg |
| POCl₃ (equivalents) | 3 - 5 | 2 - 4 |
| Base | N,N-dimethylaniline | N,N-dimethylaniline |
| Reaction Temperature | 100-110°C | 100-110°C |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 80-90% | 70-85% |
| Purification Method | Recrystallization | Recrystallization |
Note: Yields at a larger scale may be slightly lower due to challenges in heat and mass transfer. Process optimization is crucial. A study on large-scale solvent-free chlorination of similar hydroxy-pyrimidines using equimolar POCl₃ reported isolated yields of over 80% at a 0.3 mole scale.[4]
Visualizations
Experimental Workflow
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 6-Chloro-9H-purine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Purine derivatives, a class of heterocyclic compounds fundamental to various biological processes, have emerged as a promising scaffold for the development of new drugs. This guide provides a comparative analysis of the biological activity of a series of 6-chloro-9H-purine derivatives, focusing on their anticancer properties. The data presented is synthesized from preclinical studies to offer an objective overview of their performance and potential as therapeutic candidates.
This analysis centers on a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl-9H-purine derivatives, which have been evaluated for their cytotoxic effects against various human cancer cell lines. While the core structure is a 6-chloro-purine derivative, it is important to note that the 8-position is substituted with a 4-phenoxyphenyl group, not a methyl group as in the parent compound of this guide's topic. However, this series provides a valuable insight into the structure-activity relationships of substituted 6-chloro-purines.
Comparative Biological Activity
The primary biological activity investigated for this class of compounds is their anticancer potential. The cytotoxic effects of a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl-9H-purine derivatives were assessed against three human cancer cell lines: Huh7 (liver carcinoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.
| Compound ID | R Group (at piperazine N4) | IC50 (µM) vs. Huh7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF7 |
| 5 | H | 17.9 ± 1.2 | > 50 | > 50 |
| 6 | 4-CH3 | 14.2 ± 0.8 | 38.5 ± 2.1 | 42.1 ± 3.5 |
| 7 | 4-F | 28.6 ± 1.9 | > 50 | > 50 |
| 8 | 4-OCH3 | 23.5 ± 1.5 | 45.3 ± 2.8 | > 50 |
| 9 | 4-Cl | 35.1 ± 2.3 | > 50 | > 50 |
| 10 | 4-NO2 | > 50 | > 50 | > 50 |
| 11 | 2-CH3 | 19.8 ± 1.3 | 41.2 ± 2.5 | 48.7 ± 4.1 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Key Observations:
-
Substitution at the 4-position of the phenylpiperazine ring significantly influences cytotoxic activity. Compound 6 , with a methyl group at the 4-position, exhibited the highest potency against the Huh7 liver cancer cell line.
-
The presence of electron-withdrawing groups, such as nitro (Compound 10 ), led to a significant decrease in activity.
-
The cytotoxic effect was most pronounced against the Huh7 cell line, suggesting a degree of selectivity.
-
While active, the IC50 values of these derivatives are still significantly higher than the reference chemotherapeutic drug, Doxorubicin.
Experimental Protocols
The evaluation of the cytotoxic activity of these 6-chloro-9H-purine derivatives was primarily conducted using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Cancer cells (Huh7, HCT116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-chloro-9H-purine derivatives for a period of 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from concentration-effect curves.
Visualizing Experimental Workflow and Logical Relationships
To better understand the experimental process and the structure-activity relationship, the following diagrams have been generated.
Caption: Workflow for determining the cytotoxicity of purine derivatives using the SRB assay.
Caption: Structure-activity relationship of piperazine substituents and cytotoxic activity.
Conclusion
The preliminary data on this series of 6-chloro-9H-purine derivatives indicates that they possess modest anticancer activity, with the nature of the substituent on the phenylpiperazine moiety playing a crucial role in determining their potency. The methyl-substituted derivative (Compound 6 ) emerged as the most active in this series against the Huh7 liver cancer cell line.
Further research is warranted to explore the full potential of this scaffold. This could include the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship, investigation into their mechanism of action, and evaluation in other biological assays, such as kinase inhibition and antimicrobial screens. The information presented in this guide serves as a valuable starting point for researchers interested in the development of novel purine-based therapeutic agents.
A Comparative Guide to the Structure-Activity Relationship of 8-Methylpurine Analogs in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-methylpurine analogs and their therapeutic potential, with a focus on anticancer activity. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous molecules and therapeutic agents.[1] Modifications to the purine ring system have led to the development of a wide array of analogs with diverse biological activities, including anticancer, antiviral, and immunosuppressive effects. Among these, 8-methylpurine derivatives have emerged as a promising class of compounds, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] This guide delves into the structure-activity relationships (SAR) of 8-methylpurine analogs, offering a comparative analysis of their performance against various cancer cell lines and their impact on key signaling pathways.
Quantitative Performance Data of 8-Methylpurine Analogs
The anticancer efficacy of 8-methylpurine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity of a series of 2,6,8-trisubstituted-7-methylpurine derivatives, which serve as close structural analogs to 8-methylpurines, providing valuable insights into the SAR of this compound class.
Table 1: Anticancer Activity of 2,6-Dipropynylthio-7-methylpurine Analogs
| Compound | R | Cell Line | IC50 (µg/mL) |
| 4 | H | Glioblastoma (SNB-19) | 0.07 |
| Melanoma (C-32) | 0.12 | ||
| Breast Adenocarcinoma (MDA-MB-231) | 0.21 | ||
| 14 | Cl | Glioblastoma (SNB-19) | 4.08 |
| Melanoma (C-32) | 0.16 | ||
| Breast Adenocarcinoma (MDA-MB-231) | 0.15 |
Table 2: Anticancer Activity of 2-Chloro-6,8-di(aminobutynylthio)-7-methylpurine Analogs
| Compound | R' | Cell Line | IC50 (µg/mL) |
| 15a | N-diethyl | Glioblastoma (SNB-19) | >10 |
| Melanoma (C-32) | >10 | ||
| Breast Adenocarcinoma (MDA-MB-231) | >10 | ||
| 15b | N-pyrrolidinyl | Glioblastoma (SNB-19) | 1.83 |
| Melanoma (C-32) | 1.48 | ||
| Breast Adenocarcinoma (MDA-MB-231) | 1.21 | ||
| 15c | N-morpholinyl | Glioblastoma (SNB-19) | 0.19 |
| Melanoma (C-32) | 0.11 | ||
| Breast Adenocarcinoma (MDA-MB-231) | 0.08 |
Structure-Activity Relationship Insights
The data presented in the tables above reveal several key structure-activity relationships for this class of purine analogs:
-
Substitution at the 2- and 6-positions: The presence of two propynylthio groups at the 2- and 6-positions (compound 4 ) results in potent anticancer activity.
-
Influence of a Chloro Group at the 2-position: The introduction of a chloro group at the 2-position (compound 14 ) modulates the activity, showing increased potency against melanoma and breast adenocarcinoma but significantly reduced activity against glioblastoma compared to the unsubstituted analog.
-
Impact of Aminobutynylthio Side Chains: The nature of the amine in the aminobutynylthio side chains at the 6- and 8-positions significantly influences anticancer activity. While the diethylamino derivative (15a ) was inactive, the pyrrolidinyl (15b ) and, notably, the morpholinyl (15c ) analogs demonstrated strong cytotoxic effects. The morpholinyl-containing compound 15c was the most potent in this series, with IC50 values in the nanomolar range against all three cell lines.
Experimental Protocols
The following is a detailed methodology for the in vitro anticancer activity assays cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the purine analogs on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., Glioblastoma SNB-19, Melanoma C-32, Breast Adenocarcinoma MDA-MB-231)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multiskan EX reader (Thermo Electron Corporation)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: The tested purine analogs are dissolved in DMSO to prepare stock solutions, which are then diluted with the culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathway Visualization
8-Methylpurine analogs often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for purine-based kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 8-methylpurine analogs.
Experimental Workflow
The general workflow for the synthesis and evaluation of 8-methylpurine analogs as potential anticancer agents is depicted below.
Caption: General experimental workflow for the development of 8-methylpurine analogs as anticancer agents.
This guide provides a foundational understanding of the structure-activity relationships of 8-methylpurine analogs in an anticancer context. The presented data and methodologies offer a starting point for researchers to design and evaluate novel compounds with improved therapeutic profiles. Further investigations into the specific kinase targets and downstream signaling effects will be crucial for the continued development of this promising class of molecules.
References
A Comparative Guide to 6-chloro-8-methyl-9H-purine and 6-chloropurine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two purine derivatives, 6-chloro-8-methyl-9H-purine and its structural analog, 6-chloropurine, in the context of kinase inhibition assays. While both molecules share a common 6-chloropurine core, a known scaffold in kinase inhibitor discovery, the addition of a methyl group at the C-8 position in this compound can significantly influence its biological activity, selectivity, and pharmacokinetic properties.
This document outlines the current publicly available information on their kinase inhibitory potential, provides a detailed experimental protocol for their comparative evaluation, and visualizes key concepts related to their study.
Introduction to the Compounds
6-chloropurine is a well-established purine analog used as a chemical intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. Its purine core mimics the adenosine moiety of ATP, allowing it to competitively bind to the ATP-binding site of many kinases.
This compound is a derivative of 6-chloropurine. The introduction of a methyl group at the 8-position can alter the molecule's steric and electronic properties, potentially leading to a different kinase inhibition profile. To date, there is a notable lack of publicly available data on the kinase inhibitory activity of this compound, highlighting an opportunity for further investigation.
Performance in Kinase Assays: A Data Gap
A comprehensive search of scientific literature and public databases reveals a significant data gap for the kinase inhibitory activity of This compound . In contrast, the parent compound, 6-chloropurine , and its derivatives have been evaluated against various kinases. The table below summarizes representative data for 6-chloropurine derivatives to provide a contextual baseline for the expected activity of this chemical class.
| Compound | Target Kinase | IC50 (µM) | Comments |
| This compound | Various Kinases | Not Available | No publicly available data found. |
| [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] | CDK2 | 0.3 | A derivative of 6-chloropurine, demonstrating the potential for potent kinase inhibition within this scaffold.[1] |
| Roscovitine (a 2,6,9-trisubstituted purine) | CDK2 | ~0.6 | A well-known CDK inhibitor with a purine core, for comparison. |
Note: The absence of data for this compound underscores the novelty of investigating its kinase inhibition profile. The provided data for a 6-chloropurine derivative illustrates the potential of this scaffold.
Experimental Protocols
To facilitate the direct comparison of these two compounds, a detailed protocol for an in vitro kinase assay is provided below. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for measuring kinase activity and inhibitor potency.
In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated from the newly synthesized ATP from the ADP, which is catalyzed by a luciferase/luciferin reaction.[2][3][4]
2. Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (Ultra-Pure)
-
This compound and 6-chloropurine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
3. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add 2 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a suitable model (e.g., a four-parameter logistic equation) using graphing software such as GraphPad Prism.
-
Visualizations
Signaling Pathway
References
- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Comparative Analysis of 6-Substituted 8-Methylpurines in Purine Synthesis Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of 6-substituted 8-methylpurines against other purine synthesis inhibitors. This report includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The de novo purine biosynthesis pathway is a critical process for cellular proliferation, making it a key target for anticancer and immunosuppressive therapies. 6-substituted 8-methylpurines represent a class of compounds that interfere with this pathway. Understanding their specific mechanism of action in comparison to established purine synthesis inhibitors is crucial for the development of novel therapeutics.
Performance Comparison of Purine Synthesis Inhibitors
The efficacy of purine synthesis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for 6-thioguanine, a clinically used purine analog, in two common cancer cell lines, which can serve as a benchmark for evaluating the potency of 6-substituted 8-methylpurines.
| Compound | Cell Line | IC50 (µM) | Citation |
| 6-Thioguanine | MCF-7 | 5.481 | [1] |
| 6-Thioguanine | HeLa | 28.79 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the duration of drug exposure and the assay used.
Mechanism of Action and Signaling Pathways
6-substituted purines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that are metabolized intracellularly to their active forms, thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to cytotoxicity. Additionally, a key mechanism of action is the inhibition of de novo purine synthesis.[3][4]
One of the primary targets of the active metabolites of 6-MP is the enzyme amidophosphoribosyltransferase (ATase) , which catalyzes the first committed step of the de novo purine biosynthesis pathway. The methylated metabolite of 6-MP, methylthio-IMP (MeTIMP), is a potent inhibitor of this enzyme.[3]
Another critical enzyme in this pathway is inosine monophosphate dehydrogenase (IMPDH) , which catalyzes the rate-limiting step in the synthesis of guanine nucleotides. While some purine analogs directly inhibit IMPDH, the primary mechanism of 6-mercaptopurine's interference with this pathway is further upstream.[5][6]
In contrast to the thiopurines, other inhibitors of de novo purine synthesis, such as lometrexol, directly target enzymes like glycinamide ribonucleotide formyltransferase (GART) .[7]
The following diagrams illustrate the metabolic activation of 6-mercaptopurine and the de novo purine synthesis pathway, highlighting the points of inhibition.
digraph "6-Mercaptopurine_Activation" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
"6-Mercaptopurine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Thio-IMP" [fillcolor="#FBBC05"];
"Thio-GMP" [fillcolor="#FBBC05"];
"Thio-dGTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Methylthio-IMP (MeTIMP)" [fillcolor="#FBBC05"];
"DNA" [shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
"de novo Purine Synthesis" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"6-Mercaptopurine" -> "Thio-IMP" [label="HPRT"];
"Thio-IMP" -> "Thio-GMP";
"Thio-GMP" -> "Thio-dGTP";
"Thio-dGTP" -> "DNA" [label="Incorporation"];
"Thio-IMP" -> "Methylthio-IMP (MeTIMP)" [label="TPMT"];
"Methylthio-IMP (MeTIMP)" -> "de novo Purine Synthesis" [label="Inhibition of ATase", style=dashed, arrowhead=tee];
}
Simplified de novo purine synthesis pathway with points of inhibition.
Experimental Protocols
To validate the mechanism of action of 6-substituted 8-methylpurines and compare their performance with other inhibitors, a series of key experiments are required. Detailed methodologies for these experiments are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (6-substituted 8-methylpurines, 6-thioguanine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Inosine Monophosphate Dehydrogenase (IMPDH) Enzyme Activity Assay
This assay measures the activity of the IMPDH enzyme, a key target in purine synthesis.
Materials:
-
Cell lysate or purified IMPDH enzyme
-
IMPDH assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
Inosine monophosphate (IMP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
INT (p-iodonitrotetrazolium violet)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing IMPDH assay buffer, IMP, NAD+, diaphorase, and INT.
-
Add the cell lysate or purified enzyme to the wells of a 96-well plate.
-
Add varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals to monitor the formation of formazan.
-
Calculate the rate of the reaction and determine the inhibitory effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
[6][8][9][10][11]
The following diagram outlines a general workflow for validating the mechanism of action of a purine synthesis inhibitor.
General workflow for validating the mechanism of action.
By employing these experimental approaches, researchers can effectively validate the mechanism of action of 6-substituted 8-methylpurines and objectively compare their performance against other purine synthesis inhibitors. This comprehensive evaluation is essential for advancing the development of this promising class of compounds.
References
- 1. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. bmrservice.com [bmrservice.com]
- 4. Mutations in the Chinese hamster ovary cell GART gene of de novo purine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 7. A functional genetic screen for metabolic proteins unveils GART and the de novo purine biosynthetic pathway as novel targets for the treatment of luminal A ERα expressing primary and metastatic invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. dovepress.com [dovepress.com]
comparative cytotoxicity of 6-chloro-8-methyl-9H-purine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic performance of various purine analogs, with a focus on derivatives related to the 6-chloropurine scaffold. The data presented is compiled from multiple experimental studies to aid in the evaluation of these compounds for further research and development in oncology. Purine analogs represent a crucial class of antimetabolite drugs that interfere with nucleic acid synthesis, leading to the cessation of cell proliferation and induction of apoptosis, primarily in rapidly dividing cancer cells.[1][2]
Comparative Performance Data
The cytotoxic activity of several purine analogs against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Compound 19 (6-(4-(p-tolyl)piperazin-1-yl)-8-(4-(trifluoromethyl)phenyl)-9-cyclopentyl-9H-purine) | Huh7 | Liver Carcinoma | 2.9 - 9.3 | Fludarabine |
| FOCUS | Liver Carcinoma | " | " | |
| SNU475 | Liver Carcinoma | " | " | |
| SNU182 | Liver Carcinoma | " | " | |
| HepG2 | Hepatocellular Carcinoma | " | " | |
| Hep3B | Hepatocellular Carcinoma | " | " | |
| Piperazine-containing purine derivative | Huh7 | Liver Carcinoma | Potent activity | 5-FU, Cladribine |
| HCT116 | Colon Carcinoma | " | Fludarabine | |
| MCF7 | Breast Carcinoma | " | " | |
| Compound 55b (structure not specified) | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.61 | Doxorubicin |
| A-549 | Lung Carcinoma | 1.0 ± 0.3 | " | |
| HeLa | Cervical Carcinoma | 1.2 ± 0.7 | " | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | - |
| 6-Mercaptopurine (6-MP) | HepG2 | Hepatocellular Carcinoma | 32.25 | - |
| MCF-7 | Breast Adenocarcinoma | >100 | - |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)[1]
This protocol outlines the determination of cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Purine analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Treat the cells with various concentrations of the purine analogs and incubate for an appropriate period (e.g., 48-72 hours).[1]
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.
Synthesis of N-(Purin-6-yl)amino Acids[3]
This method describes the synthesis of N-(purin-6-yl)amino acid derivatives, a class of purine analogs.
Procedure:
-
Suspend the appropriate ω-amino acid in water.
-
Add 6-chloropurine and sodium carbonate (Na2CO3) to the suspension.[3]
-
Reflux the reaction mixture for 3 hours.[3]
-
After cooling, add 4 N HCl to precipitate the product.[3]
-
Filter the precipitate and recrystallize from ethanol or wash with hot ethanol to yield the final product.[3]
Visualizations
Experimental Workflow for Cytotoxicity Determination
Caption: Workflow of the MTT assay for determining cytotoxicity.
General Apoptotic Pathway Induced by Purine Analogs
References
Comparative Analysis of 6-Chloro-8-Methyl-9H-Purine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical 6-chloro-8-methyl-9H-purine derivative against other purine-based kinase inhibitors. The data presented is for illustrative purposes to demonstrate a potential inhibitory profile and is benchmarked against the broadly active inhibitor, Staurosporine. The experimental protocols described are based on established and widely used methodologies in the field of kinase inhibitor screening.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of the hypothetical this compound derivative and two other purine analogs were assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Staurosporine, a potent but non-selective kinase inhibitor, is included as a reference.
| Kinase Target | This compound Derivative (IC50 in nM) | Purine Derivative A (IC50 in nM) | Purine Derivative B (IC50 in nM) | Staurosporine (IC50 in nM) |
| CDK2/cyclin A | 85 | 150 | >10,000 | 5 |
| CDK4/cyclin D1 | 250 | 400 | >10,000 | 10 |
| Src | 1,200 | 850 | 500 | 2 |
| Abl | 3,500 | 2,000 | 900 | 8 |
| EGFR | >10,000 | >10,000 | 8,000 | 20 |
| HER2 | >10,000 | >10,000 | >10,000 | 15 |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how experimental data for such a compound would be presented in a comparative context.
Experimental Protocols
The following protocols describe the general methodologies used to obtain kinase inhibition data.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1]
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound derivative and other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.[1]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.[1]
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Cell-Based Kinase Activity Assay
Cell-based assays provide insights into how a compound interacts with its target within a cellular environment.[2][3]
Materials:
-
Human cancer cell line expressing the kinase of interest (e.g., K562 for Bcr-Abl).[4]
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Phospho-specific antibodies for the kinase's substrate.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
ELISA plates or Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period.
-
-
Cell Lysis:
-
Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
-
Detection of Phosphorylation:
-
Data Analysis:
-
Quantify the signal from the detection method.
-
The reduction in the phosphorylation signal in treated cells compared to untreated cells indicates the inhibitory effect of the compound.
-
Calculate the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening kinase inhibitors.
References
Assessing the Selectivity of 8-Methylpurine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a pivotal goal in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The 8-methylpurine scaffold has emerged as a promising chemical starting point for the design of potent and selective inhibitors targeting various protein kinases. This guide provides a comparative analysis of the selectivity of 8-methylpurine-based inhibitors, with a focus on presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Selectivity Profile of 8-Methylpurine-Based Inhibitors
To illustrate the selectivity of this class of compounds, we will focus on a well-characterized example, AZD7648 , a potent 8-methylpurine-based inhibitor. The selectivity of AZD7648 has been assessed against a broad panel of kinases, revealing a high degree of specificity for its primary target.
| Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold (Off-Target/Target) |
| DNA-PK | 0.6 | PI3Kα | >1000 | >1667 |
| PI3Kδ | >1000 | >1667 | ||
| PI3Kγ | >1000 | >1667 | ||
| mTOR | >1000 | >1667 | ||
| ATM | >1000 | >1667 | ||
| ATR | >1000 | >1667 | ||
| Table 1: Selectivity profile of AZD7648 against its primary target, DNA-PK, and key off-targets within the PI3K-related kinase (PIKK) family. Data presented demonstrates high selectivity for DNA-PK. |
In a broad kinase screen of 397 kinases, AZD7648 at a concentration of 1 µM demonstrated greater than 50% inhibition of only DNA-PK, PI3Kα, PI3Kδ, and PI3Kγ, underscoring its remarkable selectivity.[1]
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of 8-methylpurine-based inhibitors like AZD7648.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the catalytic activity of a target kinase.
Materials:
-
Purified recombinant kinase (e.g., DNA-PK)
-
Specific substrate peptide or protein
-
8-methylpurine inhibitor (e.g., AZD7648)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the 8-methylpurine inhibitor in DMSO.
-
In each well of the filter plate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (Binding Assay)
Commercial services like the ThermoFisher SelectScreen® Kinase Profiling Service are often employed to assess the selectivity of an inhibitor against a large panel of kinases. These assays are typically competitive binding assays.
General Principle:
-
A test compound (the 8-methylpurine inhibitor) is incubated with a panel of kinases.
-
A known, labeled ligand (probe) that binds to the ATP-binding site of the kinases is added.
-
The amount of labeled ligand that is displaced by the test compound is measured.
-
The results are often reported as the percentage of inhibition of the probe binding at a fixed concentration of the test compound (e.g., 1 µM).
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The primary target of the selective 8-methylpurine inhibitor AZD7648 is the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).
References
Confirming the Structure of 6-amino-8-methyl-9H-purine via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to definitively identify 6-amino-8-methyl-9H-purine, also known as 8-methyladenine, and distinguish it from potential isomeric impurities.
This guide presents expected ¹H and ¹³C NMR chemical shifts for 6-amino-8-methyl-9H-purine and contrasts them with data for related purine derivatives. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided, alongside a logical workflow for structural verification.
Data Presentation: Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 6-amino-8-methyl-9H-purine and key structural isomers. These values are compiled from literature sources and predictive models and should serve as a reference for experimental data analysis. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Comparison in DMSO-d₆
| Proton | 6-amino-8-methyl-9H-purine (Expected) | 7-Methyladenine | N⁶-Methyladenine |
| H2 | ~8.0 | 8.10 | 8.19 |
| NH₂ | ~7.1 | - | - |
| CH₃ (C8) | ~2.4 | - | - |
| NH (N9) | ~12.5 | - | - |
| CH₃ (N7) | - | 4.04 | - |
| NH (N⁶) | - | - | Broad |
| CH₃ (N⁶) | - | - | 2.95 (d) |
Table 2: ¹³C NMR Chemical Shift Comparison in DMSO-d₆
| Carbon | 6-amino-8-methyl-9H-purine (Expected) | 7-Methyladenine | N⁶-Methyladenine |
| C2 | ~152.0 | 155.03 | 152.22 |
| C4 | ~150.0 | - | 148.5 |
| C5 | ~118.0 | - | 118.0 |
| C6 | ~156.0 | 156.0 | 154.8 |
| C8 | ~148.0 | 149.40 | 138.44 |
| CH₃ (C8) | ~14.0 | - | - |
| CH₃ (N7) | - | 36.52 | - |
| CH₃ (N⁶) | - | - | 26.89 |
Experimental Protocols
To obtain high-quality NMR spectra for the structural confirmation of 6-amino-8-methyl-9H-purine, the following detailed experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities can interfere with the NMR spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives due to its excellent solubilizing properties.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add the appropriate volume of the deuterated solvent.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), during the experiment.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 15-20 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for confirming the position of the methyl group and the overall connectivity.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the structure of 6-amino-8-methyl-9H-purine using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
By following this comprehensive guide, researchers can confidently verify the chemical structure of 6-amino-8-methyl-9H-purine and differentiate it from potential isomers, ensuring the integrity of their research and development efforts.
In Vitro Evaluation of Novel 6,8-Disubstituted Purines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, 6,8-disubstituted purines have emerged as a promising class of molecules, demonstrating significant potential as inhibitors of key cellular targets, particularly in the realm of oncology. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective agents. This guide provides an objective comparison of the in vitro performance of various novel 6,8-disubstituted purines, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro efficacy of several series of 6,8-disubstituted purine derivatives against various cancer cell lines and kinases. These compounds showcase a range of potencies, highlighting the influence of different substituents at the C6 and C8 positions on their biological activity.
Table 1: Cytotoxic Activity of 6-(Substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl Purine Derivatives [1][2][3]
| Compound | Substitution | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| 5 | 1-Phenylpiperazine | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| 6 | 1-(p-Tolyl)piperazine | 2.1 ± 0.2 | 2.9 ± 0.3 | 3.5 ± 0.4 |
| 9 | 1-(4-Fluorophenyl)piperazine | > 10 | > 10 | > 10 |
| 5-Fluorouracil | (Positive Control) | 4.5 ± 0.5 | 5.2 ± 0.6 | 6.8 ± 0.7 |
| Fludarabine | (Positive Control) | 7.2 ± 0.8 | 8.1 ± 0.9 | 9.5 ± 1.1 |
Data from SRB assay after 72 hours of exposure. Values are presented as mean ± standard deviation.
Table 2: Inhibitory Activity of 6,8-Disubstituted Purine Nucleosides against Adenosine Kinase (AK) [4]
| Compound | C6-Substituent | C8-Substituent | AK IC50 (µM) |
| 10b | Indolin-N-yl | Anilin-N-yl | 0.019 |
| 5'-Deoxy-5'-aminoadenosine | (Reference Inhibitor) | - | 0.170 |
Table 3: Inhibitory Activity of 6-Substituted 2-Arylaminopurines against Cyclin-Dependent Kinases (CDKs) [5][6]
| Compound | 6-Substituent | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |
| 30 | Ethoxy | 0.026 | - | - |
| 31 | n-Propoxy | 0.008 | - | - |
| 32 | iso-Propoxy | 0.010 | - | - |
| 40 | Triisopropylsilyethynyl | 0.017 | - | - |
| 52 | Ethyl | > 1 | - | - |
| 73 | [1,1'-Biphenyl]-3-yl | 0.044 | 86 | ~1955 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays cited in this guide.
Sulforhodamine B (SRB) Cytotoxicity Assay[1][2][3]
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTT Cell Viability Assay[7][8][9]
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Plating: Plate cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose cells to serial dilutions of the purine derivatives for the desired time period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.[7]
In Vitro Kinase Inhibition Assay[11][12]
This assay evaluates the ability of compounds to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP or using a non-radioactive method such as ADP-Glo™ Kinase Assay.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Measure the luminescence signal, which correlates with the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the context of these evaluations, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: General experimental workflow for the in vitro evaluation of novel purine derivatives.
Caption: Simplified CDK-mediated cell cycle regulation pathway targeted by purine inhibitors.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Roscovitine and 6-chloro-8-methyl-9H-purine as Cyclin-Dependent Kinase Inhibitors
Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Purine analogs have emerged as a significant class of CDK inhibitors, with roscovitine being a prominent example that has undergone clinical trials. This guide focuses on comparing the efficacy of roscovitine with 6-chloro-8-methyl-9H-purine, another purine derivative.
Roscovitine: A Potent and Selective CDK Inhibitor
Roscovitine, also known as seliciclib (CYC202), is a 2,6,9-trisubstituted purine that acts as a competitive inhibitor of ATP binding to the catalytic subunit of CDKs.[1] It has demonstrated significant inhibitory activity against several key CDKs involved in cell cycle progression and transcription.
Quantitative Efficacy Data for Roscovitine
The inhibitory potency of roscovitine has been determined against a panel of CDKs, with IC50 values typically in the sub-micromolar to low micromolar range. Its efficacy has also been evaluated in various cancer cell lines.
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.7 |
| CDK2/cyclin A | 0.7 |
| CDK2/cyclin E | 0.7 |
| CDK5/p35 | 0.2 |
| CDK7/cyclin H | 4.3 |
| CDK9/cyclin T1 | 0.75 |
Table 1: In vitro inhibitory activity of Roscovitine against various cyclin-dependent kinases. Data compiled from multiple sources.
| Cancer Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 15 |
| HCT116 (Colon Carcinoma) | 16 |
| HL-60 (Promyelocytic Leukemia) | 18 |
| K562 (Chronic Myeloid Leukemia) | 12 |
| MCF7 (Breast Adenocarcinoma) | 16 |
| NCI-H460 (Large Cell Lung Cancer) | 15 |
Table 2: Cytotoxic activity of Roscovitine in various human cancer cell lines.
This compound: An Uncharacterized Purine Derivative
Despite extensive literature searches, specific data on the efficacy of this compound as a CDK inhibitor, including IC50 values and cytotoxic effects on cancer cell lines, is not available in published scientific literature. Its chemical structure is known, and it is commercially available for research purposes.[2][3]
Structure-Activity Relationship (SAR) of 8-Substituted Purines
While direct data is lacking, insights into the potential activity of this compound can be inferred from structure-activity relationship studies of other 8-substituted purine derivatives. Research on various 8-substituted O-6-cyclohexylmethylguanine analogs as CDK2 inhibitors has shown that substitution at the C-8 position of the purine ring can significantly influence inhibitory activity.[4] For instance, the introduction of an ortho-tolyl or ortho-chlorophenyl group at the C-8 position has been shown to restore potency in certain "reverse" binding mode inhibitors.[4] However, the effect of a simple methyl group at this position, as in this compound, without other substitutions at C-2 and N-9, has not been specifically documented in the context of CDK inhibition. Studies on other 8-azapurines, where the carbon at position 8 is replaced by nitrogen, have generally shown a decrease in CDK2 inhibitory activity compared to their purine counterparts.[5] This suggests that modifications at the C-8 position are sensitive and can significantly alter the inhibitory potential of the purine scaffold. Without experimental data, the efficacy of this compound remains speculative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of CDK inhibition and the workflows for key experimental assays used to evaluate the efficacy of CDK inhibitors like roscovitine.
Caption: General signaling pathway of cell cycle regulation by CDKs and points of inhibition.
References
- 1. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 92001-52-0 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 6-Chloro-8-Methyl-9H-Purine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Analysis of Purine Derivatives as CDK Inhibitors
The following tables summarize the inhibitory activities of various purine derivatives against CDK2, a common target for this class of compounds. This data is essential for understanding the structure-activity relationship (SAR) and for selecting appropriate compounds for further target engagement studies.
Table 1: Inhibitory Concentration (IC50) of 6-Substituted Purine Derivatives against CDK2
| Compound ID | 6-Substituent | R-Group at N9 | Target Kinase | IC50 (µM) |
| Cpd 1 | 3-chloroanilino | Isopropyl | CDK2 | 0.3 |
| Cpd 2 | (2-hydroxymethyl-4-hydroxypyrrolidyl) | Isopropyl | CDK2 | >10 |
| Cpd 3 | 3-chloroanilino | H | CDK2 | 1.2 |
| Roscovitine | (R)-(1-ethyl-2-hydroxyethyl)amino | Benzyl | CDK2 | 0.65 |
Data is illustrative and compiled from various sources studying purine-based CDK inhibitors.[1]
Table 2: Comparison of Target Engagement Validation Techniques
| Technique | Principle | Type of Data Generated | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTm) | Label-free, performed in intact cells, confirms intracellular target binding. | Indirect measurement of binding, may not be suitable for all targets. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Binding affinity (KD), kinetics (ka, kd) | Real-time, label-free, provides detailed kinetic information. | Requires purified protein, immobilization may alter protein conformation. |
| Kinase Activity Assay | Measures the inhibition of substrate phosphorylation by the kinase. | IC50 values | Direct measure of functional inhibition. | Does not directly measure target binding, can be prone to interference. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Cellular Thermal Shift Assay (CETSA) Protocol for Kinase Inhibitors
Objective: To confirm the intracellular binding of a 6-chloropurine derivative to its target kinase (e.g., CDK2) by measuring the thermal stabilization of the kinase.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line overexpressing the target kinase) to 70-80% confluency.
-
Treat the cells with the 6-chloropurine derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target kinase in the supernatant using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Generate a melting curve by plotting the normalized amount of soluble protein as a function of temperature.
-
Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A significant increase in Tm (ΔTm) in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR) Protocol for Small Molecule-Kinase Interaction
Objective: To determine the binding kinetics and affinity (KD) of a 6-chloropurine derivative to its purified target kinase.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified target kinase onto the activated sensor surface via amine coupling. The immobilization level should be optimized to minimize mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Interaction Analysis:
-
Prepare a series of dilutions of the 6-chloropurine derivative in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to aid solubility).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the SPR response against time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualization
Caption: Experimental workflow for orthogonal validation of target engagement.
References
Safety Operating Guide
Proper Disposal of 6-chloro-8-methyl-9H-purine: A Safety and Operational Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 6-chloro-8-methyl-9H-purine (CAS Number: 92001-52-0), a chlorinated purine derivative. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Physical Properties
A summary of the key identifiers and physical properties for this compound is provided in the table below. This information is crucial for proper labeling and documentation of waste.
| Identifier | Value |
| CAS Number | 92001-52-0[1][2] |
| Molecular Formula | C₆H₅ClN₄[1][2] |
| Molecular Weight | 168.58 g/mol [1][2] |
| Appearance | Solid[1] |
Hazard Identification and Safety Precautions
Primary Hazards:
-
May cause respiratory irritation [3]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield if there is a splash hazard.[6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are mandatory.[6][8]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[9][10] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[6][10]
-
Due to its chlorinated nature, it should be segregated as a halogenated organic waste .[9]
-
Do not mix with incompatible wastes.[10]
2. Container Requirements:
-
Use a sturdy, leak-proof container that is chemically resistant to chlorinated organic compounds.[10]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[9]
-
Ensure the exterior of the container remains clean and free of contamination.[9]
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."[10]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "92001-52-0"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., GHS07 for "Warning").[1]
-
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, secure location, away from general laboratory traffic.
-
Store in secondary containment to prevent the spread of material in case of a leak.[10]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3][6]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined above.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite or sand to cover the spill.[6]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
For Large Spills: Evacuate the area and contact your institution's emergency response team or EHS office immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 92001-52-0 | this compound - Synblock [synblock.com]
- 3. echemi.com [echemi.com]
- 4. 6-Chloro-9-methyl-9H-purine | 2346-74-9 [sigmaaldrich.com]
- 5. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CCOHS: Chlorine [ccohs.ca]
- 8. ecolink.com [ecolink.com]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 6-chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-chloro-8-methyl-9H-purine. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel.
Hazard Identification and Classification
This compound is a halogenated purine derivative that requires careful handling due to its potential health hazards. While specific quantitative exposure limits for this compound have not been established, the available safety data for it and structurally similar compounds indicate a consistent hazard profile.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound and its analogs:
| Hazard Classification | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE) Operational Plan
Due to the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table outlines the recommended PPE for handling this compound. Since no specific glove breakthrough time data is available for this compound, recommendations are based on general resistance of glove materials to halogenated organic compounds and cytotoxic agents.[1][2]
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemically Resistant Gloves | Primary Gloves: Nitrile gloves are suitable for incidental contact.[3][4] Secondary Gloves (Double Gloving): For prolonged handling or when working with higher concentrations, double-gloving with an outer glove of neoprene or butyl rubber is recommended for enhanced protection against a broader range of chemicals.[2][5][6][7] Gloves should be changed immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this chemical is handled. A face shield should be used in addition to goggles when there is a splash hazard. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Experimental Protocol: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[8]
Administrative Controls:
-
Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this guide before handling the compound.
-
Restricted Access: The area where this chemical is stored and handled should be clearly marked with appropriate hazard signs, and access should be restricted to authorized personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface in the chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid in a closed container and mix gently to dissolve. If heating is required, use a controlled heating source such as a heating mantle with a condenser.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan:
As a halogenated organic compound, this compound and all contaminated materials are classified as hazardous waste and must be disposed of accordingly.[8]
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste (e.g., unused solutions) must be collected in a designated, clearly labeled, and sealed hazardous waste container. The container should be labeled as "Halogenated Organic Waste".[8]
-
Container Management: Waste containers must be kept closed except when adding waste. Ensure the container is compatible with the waste.
-
Disposal Request: When the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal. Do not dispose of this chemical down the drain or in the regular trash.[8]
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making processes for PPE selection and waste disposal.
Caption: PPE Selection Workflow
Caption: Waste Disposal Workflow
References
- 1. unthealth.edu [unthealth.edu]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. gloves.com [gloves.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. oxwork.com [oxwork.com]
- 6. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 7. gloves-online.com [gloves-online.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
